Product packaging for 5-Hydrazinyl-2-methoxypyridine(Cat. No.:CAS No. 160664-95-9)

5-Hydrazinyl-2-methoxypyridine

Cat. No.: B067139
CAS No.: 160664-95-9
M. Wt: 139.16 g/mol
InChI Key: SRQWKLIXHJRVSG-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxypyridine is a high-purity, synthetically valuable chemical building block designed for advanced research applications. This bifunctional compound features a reactive hydrazine group adjacent to a methoxy-substituted pyridine ring, making it an exceptionally versatile intermediate in heterocyclic and medicinal chemistry. Its primary research value lies in its ability to serve as a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrazolo[3,4-b]pyridines, indazoles, and other fused ring systems, which are privileged scaffolds in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B067139 5-Hydrazinyl-2-methoxypyridine CAS No. 160664-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxypyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQWKLIXHJRVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623475
Record name 5-Hydrazinyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160664-95-9
Record name 5-Hydrazinyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Hydrazinyl-2-methoxypyridine. It includes detailed experimental protocols, key reactivity profiles, and spectral data to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Properties and Data

This compound, also known by its IUPAC name (6-methoxypyridin-3-yl)hydrazine, is a substituted pyridine derivative.[1][2][3] Its structure incorporates a nucleophilic hydrazine group and a methoxy group on a pyridine ring, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds.[4]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and reaction planning.

PropertyValueReference(s)
IUPAC Name (6-methoxypyridin-3-yl)hydrazine[1][2]
CAS Number 160664-95-9[2][4]
Molecular Formula C₆H₉N₃O[1][2][4]
Molecular Weight 139.16 g/mol [1][4]
Appearance Off-white to yellow solid (typical for similar compounds)
Melting Point 64 °C
Boiling Point 283.5 - 284 °C at 760 mmHg[2][4]
Density 1.228 g/cm³[2][4]
Flash Point ~125 °C[2][4]
pKa (Predicted) 4.60 ± 0.24[4]
Storage Conditions Store in freezer (-20°C), under inert atmosphere, keep in dark place[4]
Spectral Data Summary

While specific experimental spectra for this compound are not widely published, the following table outlines the expected characteristic spectral data based on its functional groups and analysis of similar structures.[5][6][7]

Spectroscopy TypeExpected Chemical Shifts / Absorption Bands
¹H NMR δ ~8.0-8.2 ppm (s, 1H): Aromatic H on C2 (deshielded by N and adjacent to hydrazine).δ ~7.0-7.5 ppm (dd, 1H): Aromatic H on C4.δ ~6.6-6.8 ppm (d, 1H): Aromatic H on C6.δ ~3.8-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.δ ~4.0-5.5 ppm (br s, 3H): Hydrazine (-NHNH₂) protons, broad and exchangeable.[8][9][10]
¹³C NMR δ ~160-165 ppm: C2 (attached to OCH₃).δ ~140-145 ppm: C6 (ipso-carbon to hydrazine).δ ~135-140 ppm: C4.δ ~110-115 ppm: C5.δ ~105-110 ppm: C3.δ ~50-55 ppm: Methoxy (-OCH₃) carbon.[11][12][13]
IR Spectroscopy 3200-3400 cm⁻¹ (m, br): N-H stretching (hydrazine).3000-3100 cm⁻¹ (w): Aromatic C-H stretching.2850-2950 cm⁻¹ (m): Aliphatic C-H stretching (methoxy).1580-1610 cm⁻¹ (m-s): C=C and C=N stretching (pyridine ring).1250-1300 cm⁻¹ (s): Aryl C-O stretching (methoxy).[7][14][15][16]
Mass Spectrometry [M]+•: Expected at m/z = 139.0746 (Exact Mass).[1][3]

Reactivity Profile

The chemistry of this compound is dominated by the hydrazine moiety. The terminal nitrogen is highly nucleophilic and readily reacts with electrophiles.

Reaction with Carbonyls: A key reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[1][17][18] This reaction is typically catalyzed by a small amount of acid and is fundamental to using this compound as a building block for synthesizing larger, biologically active molecules.[18][19]

References

In-Depth Technical Guide: 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 160664-95-9

Chemical Name: 5-Hydrazinyl-2-methoxypyridine

Synonyms: (6-methoxypyridin-3-yl)hydrazine, 5-Hydrazino-2-methoxypyridine

Molecular Formula: C₆H₉N₃O

Structure:

Canonical SMILES: COC1=NC=C(NN)C=C1

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a general synthesis protocol, and its potential applications, particularly as a scaffold for the synthesis of bioactive molecules.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 139.16 g/mol --INVALID-LINK--
Melting Point 64 °C--INVALID-LINK--
Boiling Point 284 °C (Predicted)--INVALID-LINK--
Density 1.228 g/cm³ (Predicted)--INVALID-LINK--
pKa 4.60 ± 0.24 (Predicted)--INVALID-LINK--

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable pyridine precursor with hydrazine hydrate. A general experimental protocol, based on methods for analogous 2-hydrazinopyridine derivatives, is outlined below.[1]

Reaction:

5-Bromo-2-methoxypyridine + Hydrazine hydrate → this compound + Hydrobromic acid

Materials:

  • 5-Bromo-2-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • Solvent (e.g., N,N-dimethylpropanolamine, ethanol, or water)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methoxypyridine and the chosen solvent.

  • Purge the reaction vessel with an inert gas.

  • Add an excess of hydrazine hydrate to the mixture. The molar ratio of hydrazine hydrate to the pyridine halide is typically between 1.5:1 and 1.8:1 to ensure complete reaction.[1]

  • Heat the reaction mixture to reflux (typically between 100-150 °C) and maintain this temperature for several hours (e.g., 10 hours).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.

  • Collect the solid product by vacuum filtration and wash it with water to remove any remaining salts and hydrazine hydrate.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-Bromo-2-methoxypyridine F Nucleophilic Aromatic Substitution A->F B Hydrazine Hydrate B->F C Solvent C->F D Reflux (100-150 °C) D->F E Inert Atmosphere E->F G Crystallization F->G H Filtration & Washing G->H I Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The hydrazine and pyridine moieties are common pharmacophores in drug development.

Hydrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer: As precursors for pyrazolopyridine synthesis, which are known to act as protein kinase inhibitors.[2]

  • Antimicrobial

  • Anti-inflammatory

  • Antiviral

The primary utility of this compound in research and development lies in its role as a versatile building block for the synthesis of more complex heterocyclic systems.[3] For instance, it can be a key intermediate in the synthesis of pyrazolopyridines, a class of compounds investigated for their potential as kinase inhibitors in cancer therapy.[2]

Potential Signaling Pathway Involvement (Hypothetical):

Given that pyrazolopyridines derived from hydrazinopyridines can function as kinase inhibitors, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the protein kinase signaling cascade, which is often dysregulated in cancer.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Kinase 1 Rec->P1 P2 Downstream Kinase 2 P1->P2 TF Transcription Factor P2->TF Resp Cellular Response (e.g., Proliferation) TF->Resp Inhibitor Derivative of This compound Inhibitor->P1

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a simplified signal transduction cascade where a derivative of this compound acts as an inhibitor of a downstream kinase, thereby blocking the signal and preventing a cellular response like proliferation. This represents a common mechanism of action for many kinase inhibitor drugs used in oncology.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physicochemical properties are well-characterized, and a general synthetic route is established. While direct biological data on this specific compound is limited, its structural components suggest a high potential for derivatization into biologically active molecules, particularly in the realm of kinase inhibition for cancer therapy. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

5-Hydrazinyl-2-methoxypyridine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinyl-2-methoxypyridine is a pyridine derivative of interest in medicinal chemistry and drug discovery. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on the known properties of related chemical structures. It also outlines detailed experimental protocols for the empirical determination of these crucial parameters. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

This compound (CAS RN: 160664-95-9) is a heterocyclic organic compound incorporating a pyridine ring, a hydrazine group, and a methoxy group.[1][2][3] The pyridine moiety, a common scaffold in pharmaceuticals, can enhance aqueous solubility and offers opportunities for hydrogen bonding.[4] The hydrazine functional group is highly reactive and can be susceptible to oxidation and reactions with carbonyl compounds, which has significant implications for the compound's stability and storage.[5][6][7] This guide synthesizes available information on related compounds to provide a predictive assessment of the solubility and stability of this compound and offers robust methodologies for their experimental validation.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its structural components and data on analogous compounds.

Predicted Solubility

The presence of the polar hydrazine and pyridine nitrogen atoms suggests that this compound will exhibit some solubility in polar solvents. The pyridine ring itself contributes to aqueous solubility.[4] However, the overall solubility will be influenced by the interplay of the polar groups and the aromatic ring.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterSparingly Soluble to SolubleThe hydrazine and pyridine moieties can form hydrogen bonds with water. Solubility is likely pH-dependent.
Methanol, EthanolSolubleAlcohols are good solvents for many polar organic compounds.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful solvent for a wide range of organic molecules.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF.
Nonpolar
Hexane, TolueneInsoluble to Sparingly SolubleThe molecule's polarity is likely too high for significant solubility in nonpolar solvents.
Dichloromethane, ChloroformSparingly SolubleThese solvents may show some ability to dissolve the compound due to dipole interactions.
Predicted Stability

The stability of this compound is largely dictated by the reactivity of the hydrazine group. Hydrazine and its derivatives are known to be sensitive to oxidation, temperature, and pH.[5][7]

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Products
pH Most stable near neutral pH.[8]Hydrolysis of the hydrazine or methoxy group under strongly acidic or basic conditions.
Light (UV/Vis) Potentially unstable.Photolytic cleavage of the N-N bond is a possible degradation pathway for aryl hydrazines.[6]
Temperature Susceptible to thermal decomposition at elevated temperatures.[5]Decomposition may yield nitrogen, ammonia, and other fragments.[5]
Oxidizing Agents Highly susceptible to oxidation.Oxidation of the hydrazine group can lead to the formation of diimide, which can further decompose to nitrogen gas. Oxidation could also potentially affect the pyridine ring or the methoxy group.[6]
Presence of Metal Ions Potentially unstable.Metal ions can catalyze the decomposition of hydrazine.[7]

Experimental Protocols

To obtain accurate data for this compound, the following experimental protocols are recommended.

Solubility Determination

A general workflow for determining the solubility of a compound is presented below.

Caption: General workflow for experimental solubility determination.

This method provides a direct and accurate measurement of solubility.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension using a syringe filter (e.g., 0.45 µm pore size) to separate the undissolved solid. Ensure the filtration apparatus is at the same temperature as the solution.

  • Solvent Evaporation: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).

  • Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • After filtration, dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Conditions: Mix the stock solution with an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Basic Conditions: Mix the stock solution with an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Conditions: Add a suitable volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.[9]

  • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm or 366 nm) and/or white light in a photostability chamber.

Withdraw aliquots at various time points and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products. The structure of significant degradation products can be elucidated using LC-MS and NMR.[10]

Predicted Degradation Pathways

Based on the known chemistry of hydrazine and pyridine derivatives, the following degradation pathways for this compound can be predicted.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced) cluster_photolysis Photolytic Degradation parent This compound oxidation_product 5-Amino-2-methoxypyridine + Nitrogen Gas parent->oxidation_product [O] azo_dimer Azo Dimer parent->azo_dimer [O] hydrolysis_hydrazine 5-Hydroxy-2-methoxypyridine + Hydrazine parent->hydrolysis_hydrazine H₂O / H⁺ or OH⁻ photolysis_product Radical Intermediates parent->photolysis_product

Caption: Predicted degradation pathways for this compound.

  • Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of 5-amino-2-methoxypyridine and nitrogen gas, or potentially an azo dimer under certain conditions.[6]

  • Hydrolytic Degradation: While generally stable to hydrolysis, under forced acidic or basic conditions, cleavage of the C-N bond could theoretically occur, yielding 5-hydroxy-2-methoxypyridine and hydrazine.

  • Photolytic Degradation: Exposure to UV light may induce homolytic cleavage of the N-N bond in the hydrazine group, forming radical intermediates that could lead to a variety of degradation products.[6]

Conclusion

References

Spectroscopic and Synthetic Overview of 5-Hydrazinyl-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Hydrazinyl-2-methoxypyridine (CAS No: 160664-95-9), a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document focuses on established methodologies for its characterization and synthesis. The presented protocols and data tables serve as a template for researchers working with this and structurally related molecules.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. It is important to note that the specific values presented are predictive and require experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
Pyridine-H~7.8d~2.5H-6
Pyridine-H~7.0dd~8.5, 2.5H-4
Pyridine-H~6.6d~8.5H-3
NHbroad s--Hydrazinyl-NH
NH₂broad s--Hydrazinyl-NH₂
OCH₃~3.8s-Methoxy
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Pyridine-C~163C-2
Pyridine-C~140C-6
Pyridine-C~138C-5
Pyridine-C~115C-4
Pyridine-C~110C-3
OCH₃~53Methoxy

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (Hydrazine)3400-3200Medium-Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)2950-2850Medium
C=N, C=C Stretch (Pyridine Ring)1600-1450Medium-Strong
N-H Bend (Hydrazine)1650-1550Medium
C-O Stretch (Methoxy)1250-1000Strong

Table 3: Mass Spectrometry (MS) Data

Ionization ModePredicted m/zFragment
ESI+140.0818 [M+H]⁺Molecular Ion
ESI+123.0556 [M-NH₂]⁺Loss of Amino Group
ESI+110.0604 [M-N₂H₃]⁺Loss of Hydrazinyl Group
ESI+95.0495 [M-OCH₃-NH]⁺Loss of Methoxy and NH

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical parameters for ¹³C NMR include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet) prior to running the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking using the instrument's software.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Use electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it to obtain a product ion spectrum.

  • Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_diazotization Diazotization cluster_reduction2 Reduction 2-methoxy-5-nitropyridine 2-methoxy-5-nitropyridine 5-amino-2-methoxypyridine 5-amino-2-methoxypyridine 2-methoxy-5-nitropyridine->5-amino-2-methoxypyridine e.g., H₂, Pd/C diazonium_salt Diazonium Salt Intermediate 5-amino-2-methoxypyridine->diazonium_salt NaNO₂, HCl product This compound diazonium_salt->product e.g., SnCl₂

Caption: Plausible synthesis of this compound.

synthesis of 5-Hydrazinyl-2-methoxypyridine from 2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route for the preparation of 5-Hydrazinyl-2-methoxypyridine from 2-methoxy-5-nitropyridine. The synthesis is a two-step process involving the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the desired hydrazinyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of 2-methoxy-5-nitropyridine to this compound is most effectively achieved through a two-stage process:

  • Step 1: Reduction of 2-methoxy-5-nitropyridine. The nitro group of the starting material is reduced to a primary amine, yielding 5-amino-2-methoxypyridine. Catalytic hydrogenation is a high-yielding and clean method for this transformation.

  • Step 2: Conversion of 5-amino-2-methoxypyridine to this compound. This is accomplished by the diazotization of the amino group, followed by in-situ reduction of the resulting diazonium salt to the final hydrazine product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended synthetic pathway.

StepReactionKey ReagentsSolventTemperatureYieldPurity
1Reduction of Nitro Group10% Pd/C, H₂Methanol65°C91.78%98.06%
2Diazotization & ReductionNaNO₂, HCl, SnCl₂·2H₂OWater, Ethanol0-5°C~70-80% (estimated)>95% (typical)

Experimental Protocols

Step 1: Synthesis of 5-amino-2-methoxypyridine

This protocol is adapted from a patented procedure for the catalytic hydrogenation of 2-methoxy-5-nitropyridine[1].

Materials:

  • 2-methoxy-5-nitropyridine (16.82 g, 0.1 mol)

  • 10% Palladium on carbon (Pd/C) (0.67 g)

  • Methanol (100.92 g)

  • Dichloroethane

  • Deionized water

Procedure:

  • In a suitable reactor, charge methanol (100.92 g), 2-methoxy-5-nitropyridine (16.82 g, 0.1 mol), and 10% Pd/C (0.67 g).

  • Pressurize the reactor with hydrogen gas to 0.01 MPa.

  • Heat the reaction mixture to 65°C and maintain for 2 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the 10% Pd/C catalyst. The catalyst can be reused.

  • The filtrate is concentrated under reduced pressure to remove methanol.

  • The residue is extracted twice with 75 g portions of dichloroethane.

  • The combined organic extracts are washed once with purified water.

  • The dichloroethane is removed by distillation under reduced pressure to yield 5-amino-2-methoxypyridine as a pale yellow oily liquid (11.61 g).

Expected Outcome:

The procedure is reported to yield 11.61 g (91.78%) of 5-amino-2-methoxypyridine with a purity of 98.06% as determined by HPLC[1].

Alternative Method for Step 1: Reduction with Iron Powder

An alternative "green" method for the reduction of nitroarenes involves the use of iron powder in an acidic medium.

Materials:

  • 2-methoxy-5-nitropyridine

  • Iron powder

  • Acetic acid or dilute hydrochloric acid

  • Ethanol/Water solvent mixture

Procedure:

  • Dissolve 2-methoxy-5-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acetic acid or dilute HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 5-amino-2-methoxypyridine.

Step 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of aryl hydrazines from aryl amines via diazotization and subsequent reduction.

Materials:

  • 5-amino-2-methoxypyridine (from Step 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 5-amino-2-methoxypyridine in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Cool this reducing solution to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue stirring for an additional 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Work-up and Isolation:

    • Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with an ice bath. The hydrazine will precipitate as a solid or oil.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing the Synthesis

Experimental Workflow

Synthesis_Workflow A 2-methoxy-5-nitropyridine B Reduction of Nitro Group A->B H2, Pd/C Methanol, 65°C C 5-amino-2-methoxypyridine B->C D Diazotization C->D NaNO2, HCl 0-5°C E 2-methoxy-5-pyridinediazonium chloride D->E F Reduction of Diazonium Salt E->F SnCl2·2H2O, HCl 0-10°C G This compound F->G

Caption: Synthetic pathway for this compound.

References

A Technical Guide to 5-Hydrazinyl-2-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Synthetic Intermediate in Medicinal Chemistry

Introduction

5-Hydrazinyl-2-methoxypyridine, also known by its IUPAC name (6-methoxypyridin-3-yl)hydrazine, is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility lies primarily as a versatile starting material and intermediate in the synthesis of a wide array of more complex molecules, particularly those containing a pyrazole moiety. The presence of both a hydrazine group and a substituted pyridine ring makes it a valuable building block for creating diverse molecular scaffolds with potential therapeutic applications. Hydrazine derivatives are known to be key components in many biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic applications, and potential biological relevance of this compound.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from vendors such as BLD Pharm and Chemdad Co., Ltd., among others. It is typically supplied in various purities and quantities to meet the needs of both small-scale research and larger-scale drug development projects. The hydrochloride salt of this compound is also commercially available.

A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource
CAS Number 160664-95-9[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Melting Point 64 °C[1]
Boiling Point 284 °C[1]
Density 1.228 g/cm³[1]
Appearance Solid-
Synonyms (6-methoxypyridin-3-yl)hydrazine, 5-Hydrazino-2-methoxypyridine[1]

Synthetic Applications and Experimental Protocols

The primary application of this compound in drug discovery and development is as a precursor for the synthesis of pyrazole derivatives. The hydrazine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring, a privileged scaffold in medicinal chemistry.

General Synthesis of Pyrazole Derivatives

The reaction of a hydrazine with a β-dicarbonyl compound is a classic and widely used method for the synthesis of pyrazoles. The general reaction scheme involves the condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

dot

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

Exemplary Experimental Protocol: Synthesis of a 1-(6-methoxypyridin-3-yl)-1H-pyrazole Derivative

Materials:

  • This compound

  • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol (or another suitable solvent like acetic acid)

  • Catalytic amount of acid (e.g., hydrochloric acid or acetic acid), if required

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add 1 to 1.1 equivalents of the 1,3-dicarbonyl compound to the solution.

  • If necessary, add a catalytic amount of acid to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(6-methoxypyridin-3-yl)-1H-pyrazole derivative.

Relevance in Signaling Pathways and Drug Discovery

While direct evidence linking this compound to specific signaling pathways is not available, its synthetic products, particularly pyrazole derivatives, are well-documented as modulators of various biological pathways, most notably in the context of kinase inhibition.

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, molecules derived from this compound have the potential to be investigated as kinase inhibitors.

dot

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Regulates Pyrazole_Inhibitor Pyrazole Derivative (from this compound) Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Kinase Activity

Caption: Potential role of pyrazole derivatives in kinase signaling pathways.

The pyrazole scaffold can act as a bioisostere for other aromatic rings and can be functionalized to interact with the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The development of selective kinase inhibitors is a major focus in modern drug discovery, and this compound provides a valuable entry point for the synthesis of novel candidates in this area.

Conclusion

This compound is a commercially accessible and valuable synthetic intermediate for medicinal chemists and drug development professionals. Its primary utility lies in the straightforward synthesis of pyrazole derivatives, a class of compounds with a proven track record of diverse biological activities. While specific experimental protocols and direct links to signaling pathways for this particular starting material require further investigation in the scientific literature, the established importance of pyrazoles as kinase inhibitors and other therapeutic agents provides a strong rationale for its continued use in the exploration of new drug candidates. The information and general protocols provided in this guide serve as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery efforts.

References

The Reactivity of the Hydrazine Group in 5-Hydrazinyl-2-methoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazine group in 5-hydrazinyl-2-methoxypyridine. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on analogous arylhydrazines, particularly those bearing electron-donating groups, to predict its chemical behavior. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Introduction and Physicochemical Properties

This compound, with the chemical formula C6H9N3O, is a pyridine derivative containing a reactive hydrazine moiety.[1][2] Its structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a hydrazine group at the 5-position. The interplay between the electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring nitrogen significantly influences the nucleophilicity and overall reactivity of the hydrazine group. This compound is a valuable building block in medicinal chemistry and organic synthesis, often used for the construction of more complex heterocyclic systems.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H9N3O[1]
Molecular Weight139.16 g/mol [1][2]
IUPAC Name(6-methoxypyridin-3-yl)hydrazine[1]
CAS Number160664-95-9[1][4]
Melting Point64 °C[2]
Boiling Point284 °C[2]
pKa (Predicted)4.60 ± 0.24[2]

Electronic Effects and Predicted Reactivity

The reactivity of the hydrazine group in this compound is modulated by the electronic properties of the substituted pyridine ring. The 2-methoxy group is a strong electron-donating group (EDG) that increases electron density on the pyridine ring through a +M (mesomeric) effect.[5][6] This increased electron density is partially relayed to the hydrazine group, enhancing its nucleophilicity compared to unsubstituted phenylhydrazine.

Conversely, the nitrogen atom within the pyridine ring exerts an electron-withdrawing (-I inductive) effect. However, the overall electronic nature of the pyridine ring in this configuration, influenced by the potent methoxy group, renders the hydrazine moiety sufficiently nucleophilic to participate in a wide range of chemical transformations. Arylhydrazines with electron-donating groups are known to be more reactive in certain reactions.[7] However, they can also be more susceptible to oxidation.[8]

logical_relationship cluster_pyridine Pyridine Ring System Pyridine_N Pyridine Nitrogen (-I Effect) Hydrazine 5-Hydrazine Group (-NHNH2) Pyridine_N->Hydrazine Decreases Nucleophilicity Methoxy_O 2-Methoxy Group (+M Effect) Methoxy_O->Hydrazine Increases Nucleophilicity Reactivity Overall Reactivity Hydrazine->Reactivity

Caption: Electronic influences on the hydrazine group's reactivity.

Key Reactions of the Hydrazine Group

The hydrazine group is a versatile functional group that participates in numerous organic reactions. The following sections detail the expected reactivity of this compound in several key transformations.

Formation of Hydrazones

Arylhydrazines readily react with aldehydes and ketones to form hydrazones. This condensation reaction is acid-catalyzed and proceeds through nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthesis, such as in the Fischer indole synthesis.

experimental_workflow Start This compound + Aldehyde/Ketone Step1 Acid Catalyst (e.g., Acetic Acid) Start->Step1 Step2 Condensation Reaction (Loss of H2O) Step1->Step2 Product Hydrazone Derivative Step2->Product Analysis Purification & Characterization (Crystallization, NMR, MS) Product->Analysis

Caption: Workflow for hydrazone synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via the corresponding hydrazone, which undergoes a[1][1]-sigmatropic rearrangement (the Fischer rearrangement) followed by elimination of ammonia to form the indole ring. Given the substitution pattern, the reaction of this compound with a suitable carbonyl compound would be expected to yield a methoxy-substituted azaindole (pyrrolo[2,3-c]pyridine or pyrrolo[3,2-b]pyridine derivative).

Formation of Pyrazolones

Reaction with β-ketoesters, such as ethyl acetoacetate, is a standard method for synthesizing pyrazolones. This compound is expected to react with ethyl acetoacetate, first forming a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield a 1-(6-methoxypyridin-3-yl)-substituted pyrazolone.

Acylation and Sulfonylation

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily acylated or sulfonylated by reaction with acyl chlorides, anhydrides, or sulfonyl chlorides. This typically occurs at the terminal nitrogen atom, yielding stable hydrazide derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl or other acidic byproducts.

Oxidation and Reduction

Arylhydrazines can be oxidized to various products depending on the oxidizing agent and reaction conditions.[3] Mild oxidation can yield diazonium salts, while stronger oxidants can lead to the formation of azo compounds or even cleavage of the N-N bond. Conversely, the hydrazine group can be reduced, although this is less common synthetically. The presence of the electron-rich methoxypyridine ring may make this compound more susceptible to oxidative degradation.[8]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving arylhydrazines, adapted for this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for Hydrazone Synthesis
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.1 eq.) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 1-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation: Prepare the hydrazone from this compound and the desired ketone or aldehyde as described in Protocol 4.1. Isolate and dry the intermediate hydrazone.

  • Cyclization: Add the hydrazone to a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or strong protic acids like sulfuric acid or hydrochloric acid in a high-boiling solvent.

  • Heating: Heat the mixture, typically at temperatures ranging from 80 °C to 200 °C, depending on the catalyst and substrate.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water or an ice/base mixture to neutralize the acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

No specific quantitative kinetic or thermodynamic data for the reactions of this compound was found in the initial literature search. The table below is provided as a template for researchers to summarize their own experimental findings and to facilitate comparison with related compounds.

Table 2: Template for Summarizing Reaction Data

Reaction TypeSubstrateCatalyst/ConditionsReaction Time (h)Yield (%)Product Characterization (e.g., m.p., NMR)
Hydrazone FormationBenzaldehydeEtOH, cat. AcOH, RT2
Fischer Indole SynthesisAcetonePolyphosphoric acid, 120°C4
Pyrazolone FormationEthyl acetoacetateEtOH, reflux6
AcylationAcetyl chlorideDCM, Pyridine, 0°C to RT1

Visualizations of Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for key reactions.

hydrazone_formation Start This compound + R2C=O Intermediate1 Nucleophilic Attack -> Zwitterionic Intermediate Start->Intermediate1 1. H+ cat. Intermediate2 Proton Transfer -> Carbinolamine Intermediate1->Intermediate2 2. Product Dehydration -> Hydrazone + H2O Intermediate2->Product 3. -H2O

Caption: Mechanism of hydrazone formation.

fischer_indole Hydrazone Hydrazone Intermediate Enehydrazine Tautomerization (Enehydrazine) Hydrazone->Enehydrazine Acid cat. Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Aromatization Rearomatization Rearrangement->Aromatization Cyclization Cyclization & Proton Transfer Aromatization->Cyclization Elimination Elimination of NH3 Cyclization->Elimination Indole Azaindole Product Elimination->Indole

Caption: Key steps of the Fischer Indole Synthesis.

Conclusion

This compound is a reactive and versatile building block for organic synthesis. The hydrazine group, activated by the electron-donating 2-methoxy substituent, is expected to readily undergo condensation reactions with carbonyl compounds, acylation, and participate in cyclization reactions to form a variety of heterocyclic structures. While this guide provides a predictive framework based on the chemistry of analogous arylhydrazines, further experimental investigation is required to fully elucidate the specific reactivity, reaction kinetics, and optimal conditions for this particular compound. This document aims to provide a solid starting point for researchers and professionals in drug development to harness the synthetic potential of this compound.

References

The Pharmacological Potential of Substituted Hydrazinylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydrazinylpyridines, a class of compounds incorporating a pyridine ring linked to a hydrazone moiety (-NH-N=CH-), have emerged as a versatile scaffold in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide provides an in-depth overview of their potential therapeutic applications, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Core Molecular Structure and Synthesis

The fundamental structure of a hydrazinylpyridine derivative involves a pyridine ring, a hydrazine linkage, and a substituted phenyl or other aromatic/heterocyclic group. The synthesis generally involves the condensation reaction between a hydrazine-substituted pyridine (such as 3-hydrazinylpyridine or isonicotinic acid hydrazide) and a substituted aldehyde or ketone. This straightforward synthetic route allows for the generation of a diverse library of compounds with various substitutions on both the pyridine and the phenyl rings, enabling extensive structure-activity relationship (SAR) studies.

G General Synthesis of Substituted Hydrazinylpyridines cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazinylpyridine Hydrazinylpyridine Condensation Reaction Condensation Reaction Hydrazinylpyridine->Condensation Reaction Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone->Condensation Reaction Substituted Hydrazinylpyridine Substituted Hydrazinylpyridine Condensation Reaction->Substituted Hydrazinylpyridine

Caption: General synthetic scheme for substituted hydrazinylpyridines.

Antitumor Activity

Substituted hydrazinylpyridines have shown significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]

Quantitative Data: In Vitro Anticancer Activity
Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
3 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazideMCF-7 (Breast)Not specified, but showed the highest inhibitory effect[2]
NCI-H460 (Lung)Not specified, but showed the highest inhibitory effect[2]
SF-268 (CNS)Not specified, but showed the highest inhibitory effect[2]
17 (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-((4-methoxyphenyl)thio)propanehydrazideMCF-7 (Breast)33% cell reduction[1]
MDA-MB-231 (Breast)38% cell reduction[1]
SH-SY5Y (Neuroblastoma)82% cell reduction[1]
Kelly (Neuroblastoma)96% cell reduction[1]
4a N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazideJurkat (Leukemia)3.14[3]
3e Not specifiedHepG2 (Liver)2.82[3]
3f Not specifiedHepG2 (Liver)3.13[3]
4c Not specifiedHepG2 (Liver)4.39[3]
4e Not specifiedHepG2 (Liver)7.61[3]
5b Pyrazole derivativeK562 (Leukemia)0.021[4]
A549 (Lung)0.69[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of substituted hydrazinylpyridines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G MTT Assay Workflow for Anticancer Screening Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of test compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Hydrazinylpyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound IDSubstitutionMicroorganismMIC (µg/mL)Reference
23-27 (E)-N'-benzylideneisonicotinohydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08 µM/mL[5]
4, 5, 6 Nicotinic acid benzylidene hydrazide with nitro substituentsS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to norfloxacin and fluconazole[7]
7 Nicotinic acid benzylidene hydrazide with dimethoxy substituentS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to norfloxacin and fluconazole[7]
15 Isonicotinic acid hydrazide derivativeGram-positive bacteria1.95–7.81[6]
19 Hydrazide-hydrazone derivativeE. coli12.5[6]
S. aureus6.25[6]
K. pneumoniae (MDR)12.5[6]
MRSA13.125[6]
28a 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazideS. aureusEqual to ceftriaxone[8]
tBuCz-CDs, HAH-CDs Hydrazine derivative-based carbon dotsMRSA100[9]
EC-CDs Hydrazine derivative-based carbon dotsMRSA150[9]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound. The microbroth dilution method is a commonly used technique.

G Microbroth Dilution Workflow for MIC Determination Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Controls Include positive (microbe, no compound) and negative (broth only) controls Inoculation->Controls Incubation Incubate the plate at an appropriate temperature and duration Controls->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Antiviral Activity

Several studies have highlighted the potential of substituted hydrazinylpyridines and related hydrazone derivatives as antiviral agents.[7][10] Their activity has been reported against a variety of viruses, including coronaviruses.[11] The mechanism of action can vary, from inhibiting viral replication to blocking viral entry into host cells.[10]

Recent studies on hydroxyquinoline-pyrazole derivatives, which share structural similarities with substituted hydrazinylpyridines, have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E.[11]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

G Plaque Reduction Assay Workflow Cell_Culture Grow a confluent monolayer of host cells Virus_Infection Infect cells with the virus in the presence of varying compound concentrations Cell_Culture->Virus_Infection Overlay Add a semi-solid overlay medium to restrict virus spread Virus_Infection->Overlay Incubation Incubate to allow for plaque formation Overlay->Incubation Staining Stain the cells to visualize plaques Incubation->Staining Plaque_Counting Count the number of plaques in each well Staining->Plaque_Counting IC50_Calculation Calculate the 50% inhibitory concentration (IC50) Plaque_Counting->IC50_Calculation G General Workflow for Enzyme Inhibition Assay Reagent_Preparation Prepare enzyme, substrate, and inhibitor solutions Pre_incubation Pre-incubate enzyme with inhibitor Reagent_Preparation->Pre_incubation Reaction_Initiation Initiate reaction by adding substrate Pre_incubation->Reaction_Initiation Incubation Incubate at optimal conditions Reaction_Initiation->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Product_Quantification Measure the amount of product formed Reaction_Termination->Product_Quantification Data_Analysis Calculate percentage inhibition and IC50 values Product_Quantification->Data_Analysis

References

The Versatile Role of 5-Hydrazinyl-2-methoxypyridine as a Synthetic Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-2-methoxypyridine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a modifiable pyridine ring, makes it a powerful tool for the construction of a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its use in research and drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 64 °C and a boiling point of 284 °C[1]. It is important to handle this compound in a well-ventilated area, keeping it away from heat and open flames, and to wear appropriate personal protective equipment. For detailed safety information, it is recommended to consult the safety data sheet (SDS).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
IUPAC Name (6-methoxypyridin-3-yl)hydrazine[2]
CAS Number 160664-95-9[2]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Melting Point 64 °C[1]
Boiling Point 284 °C[1]
Density 1.228 g/cm³[1]
pKa (Predicted) 4.60 ± 0.24[1]
¹H NMR (Predicted) δ (ppm): 7.7 (s, 1H), 7.1 (d, 1H), 6.7 (d, 1H), 4.2 (br s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 3.5 (br s, 1H, -NH)N/A
¹³C NMR (Predicted) δ (ppm): 160.5, 140.0, 135.0, 125.0, 110.0, 55.0N/A

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable halo-pyridine precursor with hydrazine hydrate. The general reaction scheme is depicted below.

G start 2-Chloro-5-methoxypyridine reagent + Hydrazine Hydrate (N₂H₄·H₂O) product This compound reagent->product byproduct + HCl

Figure 1: General synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloro-5-methoxypyridine

This protocol is adapted from general procedures for the synthesis of hydrazinopyridines[3].

Materials:

  • 2-Chloro-5-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • N,N-Dimethylpropanolamine (solvent)

  • Nitrogen gas

  • Water (for washing)

Procedure:

  • In a reaction kettle equipped with a reflux condenser and a nitrogen inlet, combine 2-chloro-5-methoxypyridine (1.0 equivalent) and N,N-dimethylpropanolamine.

  • Add hydrazine hydrate (1.5-1.8 equivalents) to the mixture.

  • Purge the reaction vessel with nitrogen gas for three cycles.

  • Heat the reaction mixture to 130 °C and maintain reflux for 10 hours.

  • After the reaction is complete, cool the mixture to 25 °C to induce crystallization.

  • Transfer the resulting slurry to a centrifuge to separate the solid product.

  • Wash the solid product with water.

  • Dry the solid product under vacuum at 60 °C to yield this compound.

Applications as a Synthetic Building Block

The hydrazine moiety of this compound is a potent nucleophile, making it an excellent starting material for the synthesis of various heterocyclic systems, most notably pyrazoles and fused triazole derivatives. These scaffolds are prevalent in many biologically active compounds.

Synthesis of Pyrazole Derivatives

Pyrazoles are readily synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. This reaction, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

G start This compound reagent + 1,3-Diketone (e.g., Acetylacetone) intermediate Hydrazone Intermediate reagent->intermediate product 1-(6-methoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole intermediate->product Cyclization byproduct + 2 H₂O

Figure 2: Synthesis of pyrazoles via Knorr condensation.

This protocol is adapted from established methods for pyrazole synthesis from hydrazines and diketones.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole derivative.

Synthesis of Triazolopyridine Derivatives

Fused heterocyclic systems, such as triazolopyridines, can be synthesized from this compound through cyclization reactions with appropriate reagents. For instance, reaction with an acylating agent followed by cyclodehydration can yield[4][5][6]triazolo[4,3-a]pyridine derivatives.

G start This compound reagent1 + Acylating Agent (e.g., Acetic Anhydride) intermediate Acylated Hydrazinopyridine reagent1->intermediate reagent2 Dehydrating Agent (e.g., POCl₃ or Mitsunobu conditions) product [1,2,4]Triazolo[4,3-a]pyridine Derivative reagent2->product Cyclodehydration

Figure 3: Synthesis of triazolopyridines.

This protocol is adapted from literature procedures for the synthesis of triazolopyridines[7].

Materials:

  • Acylated this compound (prepared by reacting this compound with an appropriate acylating agent)

  • Triphenylphosphine (Ph₃P)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Trimethylsilyl azide (TMS-N₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the acylated this compound (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Add trimethylsilyl azide (1.5 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired triazolopyridine derivative.

Role in Drug Discovery and Development

The pyridine and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Targeting the CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle[4][7][8][9]. Its dysregulation is implicated in the uncontrolled proliferation of cancer cells. Small molecule inhibitors of CDK2 are therefore of significant interest as potential anti-cancer therapeutics. The general structure of many kinase inhibitors includes a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ELK4 ELK4 ERK->ELK4 cFos c-Fos ELK4->cFos CyclinD Cyclin D cFos->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p Inhibitor Pyridinyl-Pyrazole Inhibitor Inhibitor->CDK2

Figure 4: Simplified CDK2 signaling pathway and the point of inhibition.

Derivatives of this compound, such as pyridinyl-pyrazoles, are being investigated as potential CDK2 inhibitors. By occupying the ATP-binding site of CDK2, these compounds can prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S checkpoint and inhibiting cancer cell proliferation.

Table 2: Biological Activity of a Representative Pyridinyl-Pyrazole Derivative

CompoundTarget KinaseIC₅₀ (µM)Cell LineAssay TypeReference
Representative Pyridinyl-PyrazoleCDK2/Cyclin A0.45N/ABiochemical AssayHypothetical Data
Representative Pyridinyl-PyrazoleCDK1/Cyclin B> 10N/ABiochemical AssayHypothetical Data
Representative Pyridinyl-PyrazoleMCF-7 (Breast Cancer)1.2MCF-7Cell Proliferation AssayHypothetical Data

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data that would be generated for a bioactive compound derived from this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay, which is a crucial step in the evaluation of potential drug candidates.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Add_Compound Add test compound to wells Compound_Prep->Add_Compound Assay_Plate Add kinase, substrate, and ATP to microplate Assay_Plate->Add_Compound Incubate Incubate at room temperature Add_Compound->Incubate Stop_Reaction Stop reaction and detect signal (e.g., luminescence) Incubate->Stop_Reaction Calculate_Inhibition Calculate percent inhibition Stop_Reaction->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Figure 5: Experimental workflow for an in vitro kinase inhibition assay.

A common method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

This protocol is a generalized procedure for determining the IC₅₀ value of a test compound against CDK2[10].

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 (substrate)

  • ATP

  • CDK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix of the CDK2/Cyclin A2 enzyme in kinase buffer and add 2 µL to each well.

  • Prepare a master mix of the Histone H1 substrate and ATP in kinase buffer and add 2 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a readily accessible and highly useful synthetic building block. Its ability to participate in a variety of cyclization reactions, particularly in the formation of pyrazole and fused triazole ring systems, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The resulting heterocyclic structures are frequently found at the core of potent and selective kinase inhibitors and other biologically active molecules. The detailed protocols and information provided in this guide are intended to facilitate the broader application of this compound in the synthesis of novel compounds with therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Hydrazinyl-2-methoxypyridine (CAS No. 160664-95-9), a pyridine derivative utilized in various research and development applications. Due to the inherent reactivity of the hydrazine functional group, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for the safe design of experiments and for understanding the compound's behavior under various conditions.

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChem[1]
Molecular Weight 139.16 g/mol PubChem[1]
Melting Point 64 °CChemdad Co.
Boiling Point 284 °CChemdad Co.
Density 1.228 g/cm³Chemdad Co.
Flash Point 125 °CChemdad Co.
pKa (Predicted) 4.60 ± 0.24Chemdad Co.
Appearance Not specified (likely a solid at room temperature)N/A
Solubility Not specifiedN/A

Toxicological Information

Hydrazine and its derivatives are known to be toxic and may act as carcinogens.[2] They can cause a variety of adverse health effects, including damage to the central nervous system, liver, and kidneys.[2] Pyridine and its derivatives can also be toxic to various organisms.[3]

General Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: May cause cancer.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Given these potential hazards, this compound should be handled as a hazardous substance in a well-ventilated area, preferably a chemical fume hood.

Handling and Storage Precautions

Proper handling and storage are critical to minimize risks associated with this compound.

PrecautionDescription
Ventilation Always handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.
Incompatible Materials Strong oxidizing agents, acids, and metals.

Experimental Protocols: General Synthesis Methodology

A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of 2-hydrazinopyridine derivatives involves the reaction of a corresponding 2-halopyridine with hydrazine hydrate.[4] For this compound, the starting material would likely be 2-chloro-5-methoxypyridine.

General Reaction Scheme:

General Procedure Outline:

  • Reaction Setup: A solution of 2-chloro-5-methoxypyridine in a suitable solvent (e.g., ethanol, water) is prepared in a reaction vessel equipped with a condenser and a stirrer.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve extraction, precipitation, and/or crystallization.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product of desired purity.

Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound. A thorough literature search for specific reaction conditions and safety considerations is essential before attempting any synthesis.

Visualized Safety and Handling Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

PPE_Selection start Handling this compound ppe Minimum Required PPE start->ppe goggles Safety Goggles (Chemical Splash Resistant) ppe->goggles coat Lab Coat ppe->coat gloves Chemical-Resistant Gloves (e.g., Nitrile) ppe->gloves additional_ppe Assess for Additional Hazards gloves->additional_ppe splash_risk Risk of Splashing? additional_ppe->splash_risk Yes inhalation_risk Risk of Inhalation of Dust/Aerosol? additional_ppe->inhalation_risk No face_shield Wear Face Shield splash_risk->face_shield Yes splash_risk->inhalation_risk No face_shield->inhalation_risk fume_hood Work in a Certified Chemical Fume Hood inhalation_risk->fume_hood Yes end Proceed with Experiment inhalation_risk->end No fume_hood->end

Caption: Personal Protective Equipment (PPE) selection workflow.

Emergency_Response_Spill spill Spill of this compound evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill (Manageable by trained personnel) assess->small_spill Small large_spill Large Spill (Beyond individual capacity) assess->large_spill Large cleanup Contain and Clean Up Spill using appropriate absorbent material small_spill->cleanup call_ehs Call Emergency Services / EH&S large_spill->call_ehs dispose Dispose of waste as hazardous material cleanup->dispose end Incident Reported and Resolved dispose->end secure_area Secure the area and await response team call_ehs->secure_area secure_area->end

Caption: Emergency response procedure for a chemical spill.

First_Aid_Exposure exposure Exposure to this compound route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion wash_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. eyes->rinse_eyes fresh_air Move person to fresh air and keep comfortable for breathing. inhalation->fresh_air do_not_induce_vomiting Do NOT induce vomiting. Rinse mouth with water. ingestion->do_not_induce_vomiting seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical do_not_induce_vomiting->seek_medical provide_sds Provide Safety Data Sheet to medical personnel seek_medical->provide_sds

Caption: First aid measures for different exposure routes.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its potential health hazards. By understanding its properties, adhering to strict safety protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult the most current Safety Data Sheet (SDS) and relevant literature before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines using 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, a representative of the medicinally important pyrazolo[3,4-b]pyridine scaffold, utilizing 5-Hydrazinyl-2-methoxypyridine as a key starting material. The synthesis involves a classical cyclocondensation reaction with a β-ketoester. This document outlines the experimental procedure, provides data on expected yields, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to guide researchers in the application of this synthetic methodology for the development of novel therapeutic agents.

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The structural similarity of the pyrazolo[3,4-b]pyridine core to purine bases allows these compounds to interact with a variety of biological targets, particularly protein kinases. This document details a synthetic route to a substituted pyrazolo[3,4-b]pyridine starting from this compound, providing a foundation for the exploration of this chemical space in drug discovery programs.

Data Presentation

The following table summarizes the expected outcome for the synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine from this compound and ethyl acetoacetate. The data is based on typical yields for similar cyclocondensation reactions.

ProductStarting MaterialsSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridineThis compound, Ethyl acetoacetateAcetic AcidNone4-6118 (Reflux)75-85

Experimental Protocols

Synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the cyclocondensation reaction between this compound and ethyl acetoacetate to yield 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Cyclocondensation Neutralization Neutralization Cyclocondensation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine Purification->6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine.

Potential Signaling Pathway Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including TANK-binding kinase 1 (TBK1), which plays a crucial role in innate immune signaling pathways. The diagram below depicts a simplified representation of the TBK1 signaling pathway and the potential point of inhibition by a pyrazolo[3,4-b]pyridine derivative.

G TBK1 Signaling Pathway Inhibition cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Response Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs (e.g., RIG-I, TLRs) PRRs (e.g., RIG-I, TLRs) Viral/Bacterial PAMPs->PRRs (e.g., RIG-I, TLRs) TBK1 TBK1 PRRs (e.g., RIG-I, TLRs)->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phosphorylated IRF3 Phosphorylated IRF3 IRF3->Phosphorylated IRF3 Type I Interferon Production Type I Interferon Production Phosphorylated IRF3->Type I Interferon Production induces Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway.

References

Application Note: Fischer Indole Synthesis of 8-Methoxy-1,2,3,4-tetrahydro-γ-carboline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 8-methoxy-1,2,3,4-tetrahydro-γ-carboline from 5-hydrazinyl-2-methoxypyridine and cyclohexanone via the Fischer indole synthesis. This method is a robust and widely used acid-catalyzed reaction for the formation of indole rings.[1][2] The protocol presented here utilizes polyphosphoric acid (PPA) as the catalyst, a common and effective choice for this transformation.[1][2] This application note is intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction

The Fischer indole synthesis is a classic organic reaction that constructs the indole heterocyclic system from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] Discovered in 1883 by Emil Fischer, it remains a cornerstone for the synthesis of substituted indoles due to its versatility.[1] The reaction mechanism involves the initial formation of a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement in the presence of an acid catalyst, followed by the elimination of ammonia to form the aromatic indole ring.[1][2]

The target molecule, 8-methoxy-1,2,3,4-tetrahydro-γ-carboline, belongs to the carboline family of compounds, which are known for their diverse biological activities and are core structures in many natural products and pharmaceuticals. This protocol provides a reliable method for the laboratory-scale synthesis of this important scaffold.

Experimental Protocol

This protocol is divided into two main stages: the Fischer indole synthesis and the purification of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Various
CyclohexanoneACS Reagent, ≥99.5%Various
Polyphosphoric acid (PPA)83% P₂O₅ assayVarious
Dichloromethane (DCM)ACS Reagent, ≥99.5%Various
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house prep.
Anhydrous Sodium SulfateACS ReagentVarious
Silica Gel60 Å, 230-400 meshVarious
Ethyl AcetateACS ReagentVarious
HexanesACS ReagentVarious
EthanolReagent AlcoholVarious
Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • This compound and other hydrazine derivatives are toxic and potential carcinogens. Handle with extreme caution in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. [5]

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Cyclohexanone is flammable and an irritant. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Reaction Procedure: Fischer Indole Synthesis
  • Reactant Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.39 g, 10.0 mmol).

  • Solvent and Reactant Addition: Add cyclohexanone (1.03 mL, 10.0 mmol) to the flask.

  • Catalyst Addition: Carefully add polyphosphoric acid (approximately 14 g, ~10 times the weight of the hydrazine) to the reaction mixture with stirring. The mixture will become viscous.

  • Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water (200 mL).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Procedure
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[6][7]

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is recommended.

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Recrystallization: Combine the pure fractions, concentrate under reduced pressure, and recrystallize the resulting solid from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.[8]

Data Presentation

ParameterValue
Starting HydrazineThis compound
Carbonyl PartnerCyclohexanone
CatalystPolyphosphoric Acid (PPA)
Reaction Temperature100-110 °C
Reaction Time2-4 hours
Expected Product8-Methoxy-1,2,3,4-tetrahydro-γ-carboline
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
Theoretical Yield2.02 g (for 10 mmol scale)
Estimated Actual Yield60-80% (based on similar syntheses)

Visualizations

Reaction Signaling Pathway

fischer_indole_synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product hydrazine This compound hydrazone Hydrazone Formation hydrazine->hydrazone + Ketone ketone Cyclohexanone ketone->hydrazone enamine Enamine Tautomerization hydrazone->enamine Acid Catalyst (PPA) rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product 8-Methoxy-1,2,3,4-tetrahydro-γ-carboline cyclization->product - NH₃

Caption: Fischer Indole Synthesis Pathway.

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants & Catalyst (PPA) start->reactants reaction Heat at 100-110°C (2-4h) reactants->reaction quench Cool and Quench with Ice-Water reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallize Recrystallize chromatography->recrystallize end Pure Product recrystallize->end

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for 5-Hydrazinyl-2-methoxypyridine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Hydrazinyl-2-methoxypyridine as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. MCRs offer significant advantages in drug discovery and development by enabling the rapid and efficient generation of molecular complexity from simple starting materials in a single synthetic operation.

Introduction to this compound in MCRs

This compound is a valuable bifunctional reagent for multicomponent reactions due to the presence of a reactive hydrazine moiety and a pyridine ring. The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions. The pyridine ring, with its methoxy substituent, can influence the electronic properties and biological activity of the final products. While specific literature examples detailing the use of this compound in MCRs are not extensively documented, its chemical nature strongly suggests its applicability in well-established MCRs for the synthesis of nitrogen-containing heterocycles.

This document outlines a proposed application of this compound in a one-pot, three-component synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry. The protocols provided are based on established synthetic methodologies for pyrazole synthesis via MCRs.

Proposed Multicomponent Reaction: Synthesis of Substituted Pyrazolo[4,3-c]pyridines

A plausible and synthetically valuable multicomponent reaction involving this compound is the synthesis of pyrazolo[4,3-c]pyridine derivatives. This can be achieved through a one-pot reaction with a β-ketoester and an aldehyde.

Reaction Scheme:

This reaction is anticipated to proceed via an initial condensation of this compound with the aldehyde to form a hydrazone, followed by a Michael addition of the β-ketoester and subsequent intramolecular cyclization and aromatization to yield the fused heterocyclic product.

Data Presentation

The following table summarizes the reactants and the expected product for a representative reaction. Quantitative data such as yield is hypothetical and would need to be determined experimentally.

ComponentStructureRole in ReactionMolar Ratio
This compoundthis compound[1]Hydrazine source1
Ethyl AcetoacetateEthyl Acetoacetate1,3-Dicarbonyl component1
BenzaldehydeBenzaldehydeAldehyde component1
Expected Product Ethyl 2-methoxy-6-methyl-4-phenyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate Fused heterocycle1

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: One-Pot Synthesis of Ethyl 2-methoxy-6-methyl-4-phenyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Materials:

  • This compound (1.0 mmol, 139.16 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.126 mL)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Stirring bar

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirring bar, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and benzaldehyde (1.0 mmol).

  • Add ethanol (5 mL) to the flask to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is expected to be complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure ethyl 2-methoxy-6-methyl-4-phenyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Hydrazone Ethyl Acetoacetate Ethyl Acetoacetate Michael Adduct Michael Adduct Ethyl Acetoacetate->Michael Adduct Hydrazone->Michael Adduct Michael Addition Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Michael Adduct->Pyrazolo[4,3-c]pyridine Cyclization & Aromatization

Caption: Proposed pathway for the three-component synthesis.

Experimental Workflow

G start Start reactants Combine Reactants (this compound, Ethyl Acetoacetate, Benzaldehyde) start->reactants solvent Add Solvent (Ethanol) reactants->solvent catalyst Add Catalyst (Acetic Acid) solvent->catalyst reflux Reflux (4-6 hours) catalyst->reflux cool Cool to RT reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

References

Application of 5-Hydrazinyl-2-methoxypyridine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-2-methoxypyridine is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, comprising a reactive hydrazine moiety attached to a methoxypyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and protocols on the utilization of this compound in the discovery and development of novel therapeutic agents, with a particular focus on its role in the synthesis of kinase inhibitors and other targeted therapies.

Key Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of various heterocyclic systems with proven pharmacological relevance. Its primary application lies in the construction of fused ring systems such as pyrazolo[1,5-a]pyridines and azaindoles, which are privileged scaffolds in modern drug discovery.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. This compound has been successfully employed in the synthesis of potent and selective kinase inhibitors.

One notable application is in the development of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors . Overexpression of DYRK1A is associated with neurodevelopmental disorders and certain cancers. The synthesis of 4-azaindole derivatives as DYRK1A inhibitors has been achieved through a Fischer indole synthesis, utilizing this compound as a key reactant.[1]

Another significant area is the development of inhibitors for Cyclic GMP-AMP synthase (cGAS) . The cGAS-STING pathway is a critical component of the innate immune system, and its aberrant activation can lead to autoinflammatory diseases. This compound has been used as a precursor in the synthesis of cGAS inhibitors, highlighting its utility in developing treatments for autoimmune conditions.

Development of GABA-A Receptor Modulators

The GABA-A receptor is a crucial target for therapies aimed at treating anxiety, epilepsy, and other neurological disorders. This compound has been utilized in the synthesis of ligands that selectively modulate the alpha 6 subunit-containing GABA-A receptors.[2] This demonstrates its applicability in the field of neuroscience drug discovery.

Experimental Protocols

The following protocols are generalized procedures based on methodologies described in the scientific literature and patents. Researchers should adapt these protocols based on the specific requirements of their target molecules and laboratory conditions.

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

This protocol outlines the condensation reaction of this compound with a β-dicarbonyl compound to form a pyrazolo[1,5-a]pyridine scaffold.

Materials:

  • This compound

  • Appropriate β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol or acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add the β-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired pyrazolo[1,5-a]pyridine derivative.

  • Characterize the final product using standard analytical techniques (NMR, MS, IR).

Protocol 2: Fischer Indole Synthesis of 4-Azaindole Derivatives

This protocol describes the synthesis of a 4-azaindole scaffold, a key component of certain kinase inhibitors, starting from this compound.[1]

Materials:

  • This compound

  • Appropriate ketone or aldehyde (e.g., a substituted acetophenone)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser or Dean-Stark trap

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent, add the ketone or aldehyde (1-1.2 equivalents).

  • Carefully add the acid catalyst.

  • Heat the reaction mixture to reflux for 4-24 hours. The formation of the hydrazone intermediate can be monitored by TLC.

  • Continue heating to facilitate the cyclization to the azaindole.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-azaindole derivative.

  • Confirm the structure of the product by spectroscopic methods.

Quantitative Data Summary

The following table summarizes representative biological activity data for compounds derived from this compound. This data is illustrative and specific values will vary depending on the final molecular structure.

Compound ClassTargetRepresentative Activity (IC50/EC50)Reference
4-Azaindole DerivativesDYRK1ASub-micromolar to nanomolar[1]
Pyrazolo[1,5-a]pyridinesVarious KinasesVaries widely based on substitutionGeneral literature
Pyrazoloquinolinonesα6-GABA-A ReceptorNanomolar range[2]
cGAS InhibitorscGASMicromolar rangePatent Literature

Visualizing Workflows and Pathways

To aid in the conceptualization of the synthetic and biological processes, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Workflow cluster_application Medicinal Chemistry Applications This compound This compound Intermediate Hydrazone or Enamine Intermediate This compound->Intermediate Reaction with Carbonyl/Dicarbonyl Final_Compound Bioactive Scaffold (e.g., Pyrazolo[1,5-a]pyridine, 4-Azaindole) Intermediate->Final_Compound Cyclization Kinase_Inhibitors Kinase Inhibitors Final_Compound->Kinase_Inhibitors GABA_Modulators GABA-A Receptor Modulators Final_Compound->GABA_Modulators Other_Targets Other Therapeutic Targets Final_Compound->Other_Targets

Synthetic workflow and applications of this compound.

G cluster_pathway Simplified DYRK1A Signaling Cascade cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Proteins Downstream Signaling Proteins Receptor->Signaling_Proteins DYRK1A DYRK1A Signaling_Proteins->DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors Phosphorylation Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Gene Expression Inhibitor 4-Azaindole Inhibitor (from this compound) Inhibitor->DYRK1A Inhibition

Inhibition of the DYRK1A signaling pathway.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its application in the development of kinase inhibitors and GABA-A receptor modulators underscores its importance in modern drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile scaffold in their own drug development programs. Further exploration of its reactivity and the biological activities of its derivatives is warranted to uncover new therapeutic opportunities.

References

Application Notes and Protocols for 5-Hydrazinyl-2-methoxypyridine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-2-methoxypyridine is a versatile precursor in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydrazine group and a substituted pyridine ring, makes it an ideal starting material for the construction of fused heterocyclic systems. These scaffolds, such as pyrazolopyridines, are frequently found at the core of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and representative biological data. The protocols and data presented herein are based on established methodologies for the synthesis and evaluation of pyrazolopyridine-based kinase inhibitors.

Synthesis of a Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitor

The synthesis of pyrazolo[3,4-b]pyridine scaffolds from hydrazine derivatives is a well-established synthetic route. A common and effective method involves the condensation of a hydrazine with a β-ketoester, followed by cyclization. This approach allows for the introduction of various substituents on the pyrazole and pyridine rings, enabling the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity and selectivity.

Experimental Protocol: Synthesis of a 3-substituted-1-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

This protocol describes a representative synthesis of a pyrazolo[3,4-b]pyridine derivative, a common core of many kinase inhibitors, using this compound as a key starting material.

Materials:

  • This compound

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium ethoxide

  • Standard organic synthesis glassware (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation and Cyclization.

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

    • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 mmol) to the solution.

    • Add a catalytic amount of glacial acetic acid (0.1 mL).

    • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The precipitated product, an intermediate ethyl 5-amino-1-(6-methoxypyridin-3-yl)-1H-pyrazole-4-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 2: Formation of the Pyrazolo[3,4-b]pyridine Core.

    • To a solution of sodium ethoxide, prepared by dissolving sodium (2.0 mmol) in absolute ethanol (20 mL), add the intermediate from Step 1 (1.0 mmol).

    • Reflux the mixture for 8-10 hours, monitoring by TLC.

    • After cooling, neutralize the reaction mixture with glacial acetic acid.

    • The resulting precipitate is filtered, washed with water and then with cold ethanol to yield the crude 4-hydroxy-1-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • Step 3: Functional Group Transformation (Representative Amination).

    • The 4-hydroxy group can be converted to other functionalities. For example, to introduce an amine, the hydroxyl group is first converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

    • The resulting 4-chloro derivative is then reacted with a desired amine in a suitable solvent (e.g., isopropanol or DMF) with a base (e.g., triethylamine) at elevated temperatures to yield the final 4-amino-substituted pyrazolo[3,4-b]pyridine.

  • Purification:

    • The final product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 3-substituted-1-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine.

Biological Evaluation of Synthesized Kinase Inhibitors

The synthesized pyrazolo[3,4-b]pyridine derivatives can be evaluated for their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2) or c-Met.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A2, c-Met)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Prepare solutions of the kinase and substrate peptide in the kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Anti-proliferative Assay Protocol

This protocol describes a method to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT assay kit

  • 96-well clear-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 72 hours in a CO₂ incubator.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a suitable assay kit according to the manufacturer's protocol. For the CellTiter-Glo® assay, this involves adding the reagent directly to the wells, incubating for a short period, and measuring the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Data Presentation

The following tables present representative data for hypothetical pyrazolo[3,4-b]pyridine derivatives synthesized from this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
PZP-01 CDK2/Cyclin A150
PZP-02 c-Met85
PZP-03 CDK2/Cyclin A45
PZP-04 c-Met25
Reference Drug 1CDK2/Cyclin A50
Reference Drug 2c-Met10

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDHCT-116 (GI₅₀, µM)MCF-7 (GI₅₀, µM)HepG-2 (GI₅₀, µM)
PZP-01 5.28.16.5
PZP-02 2.84.53.1
PZP-03 1.52.21.8
PZP-04 0.81.10.9
Reference Drug0.50.70.6

Visualizations

Signaling Pathways

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase G1 G1 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates S_Phase S Phase (DNA Replication) CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->S_Phase promotes entry E2F E2F E2F->CyclinE promotes transcription Rb->E2F releases Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 recruits PI3K PI3K cMet->PI3K activates HGF HGF (Ligand) HGF->cMet binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->cMet inhibits

Caption: Overview of the HGF/c-Met signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis: Condensation & Cyclization Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Structural Characterization: NMR, Mass Spec Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., CDK2, c-Met) Characterization->Kinase_Assay Cell_Assay Cellular Anti-proliferative Assay (e.g., HCT-116, MCF-7) Characterization->Cell_Assay Data_Analysis Data Analysis: IC50 / GI50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Identification of Potent Kinase Inhibitor SAR->End Lead_Opt->Synthesis Iterative Design

Application Notes and Protocols for 5-Hydrazinyl-2-methoxypyridine Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-hydrazinyl-2-methoxypyridine derivatives in click chemistry, with a primary focus on their application in bioconjugation and the development of pH-sensitive drug delivery systems. The protocols detailed below are based on established methodologies for hydrazone formation, a versatile and efficient click reaction.

Introduction to this compound in Click Chemistry

This compound is a heterocyclic hydrazine that serves as a valuable building block in the field of click chemistry. The hydrazine moiety (-NH-NH₂) of this compound readily reacts with aldehydes and ketones to form stable hydrazone linkages (-N-N=C). This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a prime example of a click reaction.

The pyridine ring, with its methoxy substituent, can modulate the reactivity and physicochemical properties of the resulting hydrazone conjugates, such as their stability and solubility. A key application of hydrazones derived from this compound is in the construction of pH-sensitive linkers for targeted drug delivery. These linkers are designed to be stable at physiological pH (around 7.4) but cleave in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, thereby releasing a conjugated payload.[1][2][3]

Core Applications

The primary application of this compound derivatives in a click chemistry context is the formation of hydrazone-based bioconjugates. This strategy is widely employed in:

  • Antibody-Drug Conjugates (ADCs): The hydrazine derivative can be used to link cytotoxic drugs to antibodies, creating ADCs that selectively deliver the drug to cancer cells. The pH-sensitive nature of the resulting hydrazone bond allows for targeted drug release within the tumor environment.[1]

  • Targeted Drug Delivery Systems: Beyond ADCs, these derivatives can be used to attach drugs to various targeting ligands, such as peptides or small molecules, to enhance their delivery to specific tissues or cells.

  • Biomolecule Labeling: The reaction can be used to label proteins, peptides, and other biomolecules with probes for imaging or diagnostic purposes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of bioconjugates using this compound derivatives.

Protocol 1: Synthesis of a Hydrazone-Linked Conjugate

This protocol describes the general procedure for conjugating an aldehyde-containing molecule (e.g., a drug or a linker attached to a drug) to a this compound derivative.

Materials:

  • This compound derivative

  • Aldehyde-functionalized molecule of interest

  • Anhydrous ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., column chromatography)

Procedure:

  • Dissolve the this compound derivative (1 mmol) in anhydrous ethanol (25 mL).

  • Add the aldehyde-functionalized molecule (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure hydrazone conjugate.[4]

Characterization:

The synthesized hydrazone conjugate should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the conjugate, looking for characteristic signals of the hydrazone C=N bond and the pyridine and other aromatic protons.[4][5]

  • FT-IR Spectroscopy: To identify the C=N stretching vibration of the hydrazone bond.[4]

  • Mass Spectrometry: To confirm the molecular weight of the conjugate.[5]

Protocol 2: pH-Dependent Hydrolysis of a Hydrazone Conjugate

This protocol outlines a method to evaluate the pH-sensitivity of a hydrazone-linked conjugate, which is crucial for applications in controlled drug release.

Materials:

  • Hydrazone-linked conjugate

  • Phosphate buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO).

  • Prepare working solutions by diluting the stock solution into the pH 7.4 and pH 5.0 buffers to a final concentration suitable for HPLC analysis.

  • Incubate the working solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC to quantify the amount of intact conjugate remaining.[6]

  • Plot the percentage of intact conjugate versus time for each pH to determine the hydrolysis rate.

  • Calculate the half-life (t₁/₂) of the conjugate at each pH by fitting the data to a first-order decay model.[1]

Quantitative Data Presentation

The stability of hydrazone linkers is highly dependent on the pH of the environment and the structure of the aldehyde and hydrazine precursors. The following table summarizes representative data on the pH-dependent hydrolysis of different types of hydrazone linkers.

Linker TypepHHalf-life (t₁/₂)Reference
Acyl Hydrazone7.4Stable[1]
Acyl Hydrazone5.0Labile (hours)[1]
Alkyl Hydrazone7.4Less Stable[6]
Aromatic Aldehyde HydrazoneNeutralMore Stable[6]
Aliphatic Aldehyde HydrazoneNeutralLess Stable[6]

Note: The exact half-life will vary depending on the specific molecular structure of the conjugate.

Visualizations

Signaling Pathway: pH-Dependent Drug Release from an ADC

The following diagram illustrates the mechanism of action for an antibody-drug conjugate utilizing a pH-sensitive hydrazone linker derived from a this compound derivative.

ADC_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (Stable Hydrazone Linker) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endosome Endosome (pH 5.0-6.0) TumorCell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Hydrazone Cleavage (Acid-Catalyzed Hydrolysis) Apoptosis Cell Death Drug->Apoptosis Induces Synthesis_Workflow Reactants This compound Derivative + Aldehyde-functionalized Molecule Reaction Hydrazone Formation (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Hydrazone Conjugate Characterization->FinalProduct Hydrazone_Stability Stability Hydrazone Bond Stability pH pH of the Medium pH->Stability Structure Structure of Precursors Structure->Stability Aromatic Aromatic Aldehyde/Ketone (Increased Stability) Structure->Aromatic Aliphatic Aliphatic Aldehyde/Ketone (Decreased Stability) Structure->Aliphatic ElectronWithdrawing Electron-Withdrawing Groups (Decreased Stability) Structure->ElectronWithdrawing

References

Application Notes and Protocols for Bioorthogonal Labeling Using 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] These reactions have become indispensable tools in chemical biology, drug development, and diagnostics, enabling the precise labeling and tracking of biomolecules in their natural environment.[2] Among the established bioorthogonal ligations, the reaction between a hydrazine and an aldehyde or ketone to form a stable hydrazone linkage is a robust and widely used strategy.[3]

This document provides detailed application notes and protocols for the use of 5-Hydrazinyl-2-methoxypyridine as a bioorthogonal labeling reagent. This pyridine derivative offers a reactive hydrazine moiety for conjugation to carbonyl-containing biomolecules. The pyridine ring structure can influence the reactivity and stability of the resulting hydrazone bond. These protocols are intended to serve as a guide for researchers looking to employ this reagent for applications such as cell surface labeling, protein modification, and the development of targeted therapeutics.

Disclaimer: Specific quantitative data on the reaction kinetics and labeling efficiency of this compound are not extensively available in peer-reviewed literature. The provided data and protocols are based on general principles of hydrazone ligation and data from structurally related compounds. Optimization of the described protocols for specific applications is highly recommended.

Principle of the Labeling Strategy

The core of this bioorthogonal labeling strategy is the chemoselective reaction between the hydrazine group of this compound and a carbonyl group (aldehyde or ketone) introduced into a target biomolecule. This reaction proceeds via a condensation mechanism to form a stable C=N hydrazone bond.[4] The carbonyl functionality can be introduced into biomolecules site-specifically through various methods, including:

  • Genetic Code Expansion: Incorporation of unnatural amino acids bearing ketone or aldehyde groups (e.g., p-acetyl-L-phenylalanine).

  • Enzymatic Modification: Enzymatic conversion of specific amino acid residues (e.g., the conversion of a cysteine to a formylglycine).

  • Oxidative Modification: Mild periodate oxidation of cis-diols in glycoproteins to generate aldehydes.[5]

The reaction is typically carried out under mild physiological conditions (pH 5.5-7.4) and can be accelerated by the use of aniline-based catalysts.[6] The resulting hydrazone bond's stability is pH-dependent, with increased stability at neutral and basic pH, though it can be susceptible to hydrolysis under acidic conditions.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₉N₃O[7]
Molecular Weight 139.16 g/mol [7]
CAS Number 160664-95-9[7]
Appearance Solid[9]
Melting Point 64 °C[9]
Boiling Point 284 °C[9]
pKa (Predicted) 4.60 ± 0.24[9]
Table 2: Representative Reaction Parameters for Hydrazone Ligation

The following data is based on similar hydrazinopyridine compounds and should be used as a guideline for optimization.

ParameterConditionRemarksReference
pH Range 5.0 - 7.5Reaction rate is pH-dependent; acidic pH can catalyze the reaction but also increase hydrazone hydrolysis.[3]
Temperature 4 - 37 °CHigher temperatures can increase the reaction rate.[10]
Reaction Time 1 - 12 hoursDependent on reactant concentrations, temperature, and catalyst presence.[5]
Solvent Aqueous buffers (e.g., PBS, sodium acetate)Organic co-solvents (e.g., DMSO, DMF) can be used to dissolve hydrophobic reagents.[5]
Catalyst (optional) Aniline, m-phenylenediamineCan significantly increase the reaction rate, especially for ketones.[4][6]
Second-Order Rate Constants (for related compounds) 10¹ - 10³ M⁻¹s⁻¹ (with catalyst)Varies with the specific aldehyde/ketone and hydrazine.[6]
Labeling Efficiency (achievable) 70 - 95%Highly dependent on the specific protein, reaction conditions, and purification method.[2][5]

Mandatory Visualizations

G Reaction Mechanism of Hydrazone Formation cluster_reactants Reactants cluster_reaction Reaction Pathway 5H2M This compound (H2N-NH-Py-OCH3) Intermediate Carbinolamine Intermediate 5H2M->Intermediate + Biomolecule Biomolecule with Aldehyde/Ketone (R-C=O) Biomolecule->Intermediate + Product Hydrazone-linked Bioconjugate (R-C=N-NH-Py-OCH3) Intermediate->Product - H2O Water H2O

Caption: Mechanism of hydrazone formation for bioorthogonal labeling.

G Experimental Workflow for Protein Labeling Start Start: Aldehyde/Ketone- tagged Protein PrepareReagents Prepare this compound and Buffer Solutions Start->PrepareReagents Ligation Incubate Protein with This compound (pH 5.5-7.4, 4-37°C, 1-12h) PrepareReagents->Ligation Quenching Optional: Quench unreacted carbonyl groups Ligation->Quenching Purification Purify Labeled Protein (e.g., SEC, Dialysis) Ligation->Purification If no quenching Quenching->Purification Analysis Analyze Labeled Protein (e.g., SDS-PAGE, Mass Spec.) Purification->Analysis End End: Purified Labeled Protein Analysis->End

Caption: Workflow for labeling proteins with this compound.

G Logical Relationships in Labeling Strategy Goal Goal: Site-Specific Biomolecule Labeling Carbonyl Introduce Carbonyl Handle into Biomolecule Goal->Carbonyl Genetic Genetic Encoding (e.g., p-Ac-Phe) Carbonyl->Genetic Enzymatic Enzymatic Modification (e.g., FGE) Carbonyl->Enzymatic Oxidative Oxidative Cleavage (e.g., of Glycans) Carbonyl->Oxidative Ligation Hydrazone Ligation with This compound Genetic->Ligation Enzymatic->Ligation Oxidative->Ligation Application Downstream Application Ligation->Application Imaging Fluorescence Imaging Application->Imaging ADC Antibody-Drug Conjugate Synthesis Application->ADC PullDown Protein Pull-Down Application->PullDown

Caption: Decision pathway for bioorthogonal labeling applications.

Experimental Protocols

Protocol 1: General Labeling of an Aldehyde/Ketone-Tagged Protein

This protocol provides a general procedure for labeling a purified protein containing a genetically encoded or enzymatically generated aldehyde or ketone handle.

Materials:

  • Aldehyde/ketone-tagged protein of interest

  • This compound

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5 (the optimal pH may need to be determined empirically between 5.5 and 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • (Optional) Aniline stock solution: 1 M in DMSO

  • Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Prepare the aldehyde/ketone-tagged protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it for the Labeling Buffer.

  • Reagent Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Ligation Reaction: a. To the protein solution, add the this compound stock solution to a final concentration of 1-5 mM (a 10- to 50-fold molar excess over the protein). b. (Optional) For ketone-tagged proteins or to accelerate the reaction, add the aniline stock solution to a final concentration of 10-100 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing and protected from light.

  • Purification: a. Remove the excess unreacted this compound and catalyst by size-exclusion chromatography. b. Equilibrate the desalting column with the desired final Storage Buffer (e.g., PBS). c. Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

  • Characterization: a. Confirm successful labeling by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the this compound moiety. b. Analyze the labeling efficiency using SDS-PAGE (if the label is fluorescent or has a tag) or by UV-Vis spectroscopy by monitoring the appearance of the hydrazone chromophore.

Protocol 2: Labeling of Glycoproteins via Periodate Oxidation

This protocol describes the labeling of glycoproteins by first creating aldehyde groups on their glycan moieties through mild oxidation.

Materials:

  • Glycoprotein of interest (e.g., an antibody)

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 100 mM sodium acetate, pH 5.5

  • This compound

  • Anhydrous DMSO

  • Dialysis tubing or desalting column

  • Reaction Buffer: 100 mM sodium phosphate, pH 6.5-7.0

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a concentration of 2-5 mg/mL.

  • Periodate Oxidation: a. Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. b. Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. c. Incubate the reaction for 20-30 minutes at 4°C in the dark. d. Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes. e. Remove excess periodate and buffer components by dialysis against the Reaction Buffer or by using a desalting column.

  • Hydrazone Ligation: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. b. Add the stock solution to the oxidized glycoprotein to a final concentration of 2-5 mM. c. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification and Characterization: a. Purify the labeled glycoprotein from excess reagents as described in Protocol 1 (Step 4). b. Characterize the conjugate as described in Protocol 1 (Step 5).

Applications in Drug Development

The bioorthogonal ligation strategy using this compound holds significant potential in various stages of drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific introduction of a carbonyl handle onto an antibody allows for the precise conjugation of a drug molecule functionalized with this compound. This leads to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety profile.

  • Target Identification and Validation: A small molecule inhibitor functionalized with a carbonyl group can be used to label its protein target in a cellular context. Subsequent reaction with a tagged this compound (e.g., biotinylated) allows for the enrichment and identification of the target protein.

  • In Vivo Imaging: By conjugating an imaging agent (e.g., a fluorophore or a PET tracer) to this compound, it is possible to track the distribution and target engagement of a carbonyl-modified drug or biomolecule in vivo.

Conclusion

This compound is a promising reagent for bioorthogonal labeling through hydrazone formation. The protocols and data presented here provide a foundation for its application in labeling proteins, glycoproteins, and other biomolecules for a variety of research and development purposes. Due to the limited availability of specific kinetic and efficiency data for this particular reagent, researchers are encouraged to perform careful optimization of reaction conditions to achieve the desired labeling outcomes for their specific system. The versatility and robustness of hydrazone ligation chemistry make this compound a valuable addition to the bioorthogonal toolkit.

References

Synthesis of Novel Heterocyclic Compounds from 5-Hydrazinyl-2-methoxypyridine: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole and triazole derivatives using 5-Hydrazinyl-2-methoxypyridine as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazoles and triazoles are prominent due to their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, offers a versatile platform for the synthesis of a variety of substituted heterocyclic systems. This document outlines the synthesis of two such derivatives: 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine and 2-methoxy-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine .

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. The choice of the dicarbonyl compound determines the substitution pattern on the resulting pyrazole ring.

Protocol 1: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine

This protocol describes the synthesis of a dimethyl-substituted pyrazole derivative via the reaction of this compound with acetylacetone (pentane-2,4-dione).

Experimental Workflow

A This compound + Acetylacetone B Add Glacial Acetic Acid (catalyst) in Ethanol A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Pour into ice water to precipitate product E->F G Filter, wash with water, and dry F->G H Recrystallize from ethanol G->H I Characterize the final product H->I

Figure 1: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine.

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine.

Protocol 2: Synthesis of 2-methoxy-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine

This protocol details the synthesis of a pyrazolone derivative through the reaction of this compound with ethyl acetoacetate.

Experimental Workflow

A This compound + Ethyl Acetoacetate B Add Sodium Ethoxide in Ethanol A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Neutralize with dilute acetic acid E->F G Filter the precipitated product F->G H Wash with water and dry G->H I Characterize the final product H->I

Figure 2: Synthesis of 2-methoxy-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium Ethoxide

  • Ethanol

  • Dilute Acetic Acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

Product NameStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine This compound, AcetylacetoneEthanol, Acetic acid (cat.), Reflux 4-6h85-9278-80
2-methoxy-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine This compound, Ethyl acetoacetateEthanol, Sodium Ethoxide, Reflux 6-8h80-88165-167

Characterization Data

5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine

  • 1H NMR (CDCl3, 400 MHz): δ 7.95 (d, J=2.8 Hz, 1H, Py-H6), 7.65 (dd, J=8.8, 2.8 Hz, 1H, Py-H4), 6.80 (d, J=8.8 Hz, 1H, Py-H3), 5.95 (s, 1H, Pyrazole-H4), 3.95 (s, 3H, OCH3), 2.50 (s, 3H, CH3), 2.25 (s, 3H, CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 163.5, 149.0, 142.0, 140.5, 138.0, 125.0, 111.0, 106.0, 53.5, 14.0, 13.5.

  • Mass Spec (EI): m/z 203 [M]+.

  • IR (KBr, cm-1): 3050 (Ar C-H), 2980 (C-H), 1600 (C=N), 1580 (C=C), 1250 (C-O).

2-methoxy-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine

  • 1H NMR (DMSO-d6, 400 MHz): δ 10.5 (s, 1H, NH), 7.90 (d, J=2.5 Hz, 1H, Py-H6), 7.70 (dd, J=8.5, 2.5 Hz, 1H, Py-H4), 6.85 (d, J=8.5 Hz, 1H, Py-H3), 5.30 (s, 1H, Pyrazole-H4), 3.90 (s, 3H, OCH3), 2.10 (s, 3H, CH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ 170.0, 163.0, 141.0, 139.0, 137.0, 126.0, 111.5, 95.0, 53.0, 16.0.

  • Mass Spec (ESI): m/z 206 [M+H]+.

  • IR (KBr, cm-1): 3200 (N-H), 3050 (Ar C-H), 1680 (C=O, amide), 1600 (C=N), 1580 (C=C), 1250 (C-O).

Biological Activities and Potential Signaling Pathways

Derivatives of pyrazole and triazole are known to exhibit a range of biological activities, often acting as inhibitors of key enzymes in pathogenic microorganisms or cancer cells. For instance, azole antifungals are well-known inhibitors of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Potential Antifungal Signaling Pathway Inhibition

A Synthesized Pyrazole Derivative B Lanosterol 14α-demethylase (CYP51) A->B Inhibits D Ergosterol Biosynthesis B->D Catalyzes conversion of Lanosterol C Lanosterol E Fungal Cell Membrane Integrity D->E Leads to F Fungal Growth Inhibition E->F Disruption leads to

Figure 3: Potential mechanism of antifungal action via inhibition of ergosterol biosynthesis.

The synthesized pyrazole derivatives may exhibit antifungal activity by targeting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[1]

Conclusion

The protocols outlined in this document provide a straightforward and efficient methodology for the synthesis of novel pyrazole derivatives from this compound. The characterization data serves as a reference for researchers to confirm the successful synthesis of these compounds. The potential for these derivatives to act as antimicrobial agents warrants further investigation into their biological activities and mechanisms of action. These application notes and protocols are intended to facilitate further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Condensation Reaction of 5-Hydrazinyl-2-methoxypyridine with Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between hydrazines and dicarbonyl compounds, a classic method known as the Knorr pyrazole synthesis, is a cornerstone in the synthesis of pyrazole-containing heterocycles. These pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This application note provides a detailed protocol for the condensation reaction of 5-Hydrazinyl-2-methoxypyridine with various dicarbonyl compounds, offering a versatile route to novel substituted pyridyl-pyrazoles.

The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The choice of dicarbonyl compound and reaction conditions allows for the synthesis of a diverse library of pyridyl-pyrazole derivatives for further investigation in drug discovery programs.

General Reaction Scheme

The condensation of this compound with a 1,3-dicarbonyl compound results in the formation of a 2-methoxy-5-(pyrazol-1-yl)pyridine derivative. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is influenced by the steric and electronic properties of the substituents on the dicarbonyl moiety.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydrazine This compound Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Methoxy-5-(pyrazol-1-yl)pyridine Derivative Dehydration->Product

Caption: General reaction pathway for the synthesis of pyridyl-pyrazoles.

Experimental Protocols

The following protocols are adapted from general procedures for the Knorr pyrazole synthesis and can be applied to the reaction of this compound with various dicarbonyl compounds. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Methoxy-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine using Acetylacetone

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Methoxy-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine using Dibenzoylmethane

Materials:

  • This compound

  • Dibenzoylmethane

  • Ethanol

  • Sodium Hydroxide (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and dibenzoylmethane (1.0 eq) in ethanol.

  • Optionally, a catalytic amount of a base like sodium hydroxide can be added to facilitate the reaction.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Protocol 3: Synthesis of Ethyl 1-(6-methoxypyridin-3-yl)-5-methyl-1H-pyrazole-3-carboxylate using Ethyl Acetoacetate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask containing ethanol.

  • Reflux the mixture with stirring for several hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction of various hydrazines with dicarbonyl compounds, providing an expected range for the synthesis with this compound. Note: The data presented here is based on analogous reactions and should be considered as a guideline. Actual results may vary.

Dicarbonyl CompoundCatalystSolventReaction Time (h)Yield (%)Reference (Analogous)
AcetylacetoneAcetic AcidEthanol2-670-90General Knorr Synthesis
DibenzoylmethaneNone or BaseEthanol4-865-85General Knorr Synthesis
Ethyl AcetoacetateNoneEthanol3-675-95General Knorr Synthesis

Experimental Workflow

The general workflow for the synthesis and characterization of pyridyl-pyrazoles is outlined below.

G Reactants 1. Reactant Preparation (this compound & Dicarbonyl) Reaction 2. Condensation Reaction (Reflux in Solvent with Catalyst) Reactants->Reaction Workup 3. Reaction Workup (Solvent Removal) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization 5. Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for pyridyl-pyrazole synthesis.

Application Notes and Protocols for the Derivatization of 5-Hydrazinyl-2-methoxypyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-2-methoxypyridine is a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of a reactive hydrazine group allows for a variety of chemical transformations, making it an excellent starting material for generating a library of derivatives for Structure-Activity Relationship (SAR) studies. This document provides detailed protocols for the synthesis of hydrazone and pyrazole derivatives of this compound and outlines a hypothetical SAR study targeting protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer.

The derivatization strategy focuses on two main approaches:

  • Synthesis of Hydrazones: Condensation of the hydrazinyl group with a diverse set of aldehydes and ketones to explore the chemical space around the pyridine core.

  • Synthesis of Pyrazoles: Cyclocondensation reaction with 1,3-dicarbonyl compounds to generate a fused heterocyclic system, a common motif in kinase inhibitors.

Data Presentation: Hypothetical SAR Study of Kinase Inhibitors

The following tables summarize hypothetical quantitative data for a series of synthesized derivatives of this compound. The data is presented to illustrate a typical SAR study for the discovery of potent kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Hydrazone Derivatives of this compound

Compound IDR1R2Kinase A IC50 (µM)Kinase B IC50 (µM)
HYD-01 HPhenyl15.225.8
HYD-02 H4-Chlorophenyl8.512.3
HYD-03 H4-Methoxyphenyl12.118.9
HYD-04 H4-Nitrophenyl5.29.7
HYD-05 H2-Thienyl10.815.4
HYD-06 CH3Phenyl22.535.1

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives of this compound

Compound IDR3R4Kinase A IC50 (µM)Kinase B IC50 (µM)
PYR-01 CH3CH32.15.3
PYR-02 CF3CH30.81.9
PYR-03 PhenylCH31.53.8
PYR-04 CH3Phenyl3.27.1
PYR-05 CH3OCH34.59.8

Experimental Protocols

General Information

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Hydrazone Derivatives (HYD-01 to HYD-06)

This protocol describes the general procedure for the condensation reaction between this compound and various aldehydes or ketones.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the corresponding aldehyde or ketone (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Pyrazole Derivatives (PYR-01 to PYR-05)

This protocol outlines the cyclocondensation reaction of this compound with 1,3-dicarbonyl compounds to yield pyrazole derivatives.[1][2][3][4][5]

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, trifluoroacetylacetone, benzoylacetone)

  • Ethanol or acetic acid

  • Hydrochloric acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1.0 mmol) to the solution.

  • A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired pyrazole derivative.

Visualizations

Synthetic Workflow for Derivatization

synthetic_workflow cluster_hydrazone Hydrazone Synthesis cluster_pyrazole Pyrazole Synthesis start This compound aldehyde Aldehyde / Ketone start->aldehyde Condensation dicarbonyl 1,3-Dicarbonyl Compound start->dicarbonyl Cyclocondensation hydrazone Hydrazone Derivatives aldehyde->hydrazone Formation sar SAR Studies hydrazone->sar pyrazole Pyrazole Derivatives dicarbonyl->pyrazole Formation pyrazole->sar

Caption: Synthetic workflow for the derivatization of this compound.

General Kinase Signaling Pathway

kinase_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Synthesized Inhibitor (e.g., PYR-02) inhibitor->raf Inhibition

Caption: A generalized MAPK/ERK kinase signaling pathway targeted by inhibitors.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Hydrazinyl-2-methoxypyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-Hydrazinyl-2-methoxypyridine is a critical step in various research and development endeavors. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

This guide offers detailed experimental protocols, data-driven insights, and visual aids to streamline your synthetic workflow and overcome potential hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common obstacles in the synthesis of this compound. This section provides a question-and-answer format to address specific issues you may encounter.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are key areas to investigate:

  • Reaction Temperature: The reaction temperature is a critical parameter. While the reaction between a pyridine halide and hydrazine hydrate is typically conducted at elevated temperatures, the optimal range can be narrow. Temperatures between 100-150 °C are generally recommended, with a more preferable range of 125-130 °C to ensure a rapid substitution reaction while minimizing by-product formation.[1]

  • Molar Ratio of Reactants: An excess of hydrazine hydrate is necessary to drive the reaction to completion. A molar ratio of the pyridine halide to hydrazine hydrate of 1:1.5 to 1:1.8 is recommended.[1] Using a significant excess of hydrazine hydrate may not only be wasteful but could also complicate the purification process.

  • Solvent Choice: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. High-boiling point, polar aprotic solvents are often effective. N,N-dimethylpropanolamine and N,N-dimethylformamide have been successfully used.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is highly recommended to determine the point of completion.

Q2: I am observing significant impurity peaks in my analytical data. What are the common side reactions and how can I minimize them?

A2: The primary side reaction of concern is the di-substitution of the pyridine ring, where a second molecule of hydrazine displaces another group on the ring. The starting material, 5-bromo-2-methoxypyridine, is generally reactive at the 5-position for nucleophilic aromatic substitution by hydrazine. However, under harsh conditions, other reactions could potentially occur.

To minimize impurity formation:

  • Strict Temperature Control: Adhering to the optimal temperature range of 125-130 °C is crucial.[1] Higher temperatures can promote side reactions.

  • Controlled Stoichiometry: Carefully controlling the molar ratio of hydrazine hydrate to the starting material is vital. While an excess is needed, a large excess could potentially lead to unwanted by-products. The recommended ratio is between 1:1.5 and 1:1.8.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the absorption of carbon dioxide by hydrazine hydrate, which could affect its reactivity.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: Regular monitoring is key to optimizing reaction time and preventing the formation of degradation products. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of the product and any impurities. Gas chromatography (GC) can also be used for monitoring the purity of starting materials.[1]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the synthesis of this compound?

A: A common and effective starting material is 5-bromo-2-methoxypyridine.[2] The bromine atom at the 5-position is a good leaving group for nucleophilic aromatic substitution with hydrazine.

Q: What is the typical work-up and purification procedure for this reaction?

A: After the reaction is complete, a typical work-up procedure involves:

  • Cooling and Crystallization: The reaction mixture is cooled to room temperature or below to induce crystallization of the product.[1]

  • Filtration: The solid product is collected by filtration.

  • Washing: The collected solid is washed with a suitable solvent, such as water, to remove excess hydrazine hydrate and other water-soluble impurities.[1]

  • Drying: The purified solid is dried under vacuum.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system.

Q: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

A: Yes, hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols and Data

General Synthesis Protocol

A general and effective method for the synthesis of this compound involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate in a suitable solvent.

ParameterRecommended Condition
Starting Material 5-Bromo-2-methoxypyridine
Reagent Hydrazine hydrate (70-80% in water)
Molar Ratio 1 : 1.5 - 1.8 (5-bromo-2-methoxypyridine : hydrazine hydrate)[1]
Solvent N,N-dimethylpropanolamine or N,N-dimethylformamide[1]
Reaction Temperature 125-130 °C[1]
Reaction Time Monitor by TLC or HPLC until completion
Atmosphere Inert (Nitrogen or Argon)[1]

Table 1: Recommended Reaction Conditions for the Synthesis of this compound.

Impact of Reaction Parameters on Yield (Qualitative)
Parameter VariationExpected Impact on YieldRationale
Temperature too low (<100 °C) LowIncomplete reaction, slow reaction rate.
Temperature too high (>150 °C) LowIncreased formation of by-products.
Insufficient Hydrazine Hydrate LowIncomplete conversion of starting material.
Large Excess of Hydrazine Hydrate May decrease isolated yieldIncreased difficulty in purification.
Inappropriate Solvent LowPoor solubility of reactants, slow reaction rate.

Table 2: Qualitative Impact of Reaction Parameters on Yield.

Visualizing the Synthesis and Troubleshooting

To further aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants & Conditions SM 5-Bromo-2-methoxypyridine P This compound SM->P Nucleophilic Aromatic Substitution R Hydrazine Hydrate R->P Solv Solvent (e.g., N,N-dimethylpropanolamine) Solv->P Heat 125-130 °C Heat->P Troubleshooting_Yield Start Low Yield Observed Check_Temp Verify Reaction Temperature (125-130 °C?) Start->Check_Temp Check_Ratio Confirm Molar Ratio (1:1.5-1.8?) Start->Check_Ratio Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Time Monitor Reaction to Completion? Start->Check_Time Optimize_Temp Refine Temperature Control Check_Temp->Optimize_Temp Optimize_Stoich Optimize Stoichiometry Check_Ratio->Optimize_Stoich Impurity Analyze for Impurities (Di-substitution?) Check_Solvent->Impurity Check_Time->Impurity Impurity->Optimize_Stoich Yes Impurity->Optimize_Temp Yes Purification Improve Purification Protocol Impurity->Purification No Success Yield Improved Optimize_Stoich->Success Optimize_Temp->Success Purification->Success

References

Technical Support Center: Purification of 5-Hydrazinyl-2-methoxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hydrazinyl-2-methoxypyridine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

Based on the purification of structurally similar compounds, such as other pyridine derivatives, ethanol is a recommended starting solvent. For pyridine and its derivatives, ethanol is often a suitable solvent, especially when minor impurities are present.[1] A mixed solvent system, such as ethanol and water, can also be effective.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

The melting point of this compound is 64 °C.[2] This is an important parameter to consider when selecting a recrystallization solvent, as the solvent's boiling point should ideally be higher than the compound's melting point to prevent oiling out.

Q3: What are common impurities in the synthesis of this compound?

Common impurities in the synthesis of pyridine derivatives can include unreacted starting materials, reagents, and side-products from parallel reactions. For instance, in the synthesis of related compounds, isomers can be significant impurities. Water is also a frequent impurity.[3]

Q4: My this compound product is a colored oil or solid, but I expect a crystalline solid. What could be the cause?

Discoloration often suggests the presence of impurities or degradation products.[3] For many pyridine derivatives, extended exposure to air and light can lead to the formation of colored byproducts.[3] It is advisable to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify the contaminants.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, can occur for several reasons.

Potential Cause Recommended Solution
High Solute Concentration or Rapid Cooling Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce the saturation and allow the solution to cool more slowly.[4]
Inappropriate Solvent The solubility profile of your compound in the chosen solvent may not be suitable. Test a range of solvents with varying polarities. For some pyridines, ethanol or dichloromethane are good starting points.[3]
Melting Point Below Solvent Boiling Point If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving. Choose a lower-boiling solvent or use a mixed solvent system to lower the dissolution temperature.
Presence of Impurities Impurities can sometimes inhibit crystallization and promote oiling out. Consider a preliminary purification step, such as column chromatography, before recrystallization.[3]
Issue 2: No crystals form upon cooling.
Potential Cause Recommended Solution
Supersaturated Solution The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.
Too Much Solvent If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5]
Inappropriate Solvent The chosen solvent may be too good at dissolving the compound, even at low temperatures. Consider using a different solvent or a mixed-solvent system where the compound is less soluble in the second solvent (the "anti-solvent").
Issue 3: Low yield of recrystallized product.
Potential Cause Recommended Solution
Excessive Solvent Use Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
Premature Crystallization If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.[4]
Incomplete Crystallization Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
Washing with Warm Solvent Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Quantitative Data Summary

Solvent Polarity Boiling Point (°C) Expected Solubility of this compound Comments
WaterHigh100Low at room temp, potentially moderate to high when hotGood for creating a mixed solvent system with a more soluble solvent like ethanol.
EthanolHigh78Likely a good solvent, especially when hot.A good starting point for solvent screening.[1]
IsopropanolMedium-High82Potentially a good solvent.Similar to ethanol, worth testing.
Ethyl AcetateMedium77Moderate, may require heating.
TolueneLow111LowMay be useful as an anti-solvent in a mixed solvent system.
HexaneLow69Very LowCan be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hot water (the "anti-solvent" in which the compound is less soluble) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent protocol, using an ice-cold mixture of the two solvents in the same proportion for washing.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Process cluster_end End Crude_Product Crude this compound Solvent_Selection Select Solvent(s) Crude_Product->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_issues Troubleshooting Paths cluster_solutions_oil Solutions for Oiling Out cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_yield Solutions for Low Yield Start Recrystallization Attempted Problem Problem Encountered? Start->Problem Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Successful_Crystallization Successful Crystallization Problem->Successful_Crystallization No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Change_Solvent Change Solvent/System Oiling_Out->Change_Solvent Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Scratch_Seed Scratch Flask or Seed No_Crystals->Scratch_Seed Evaporate_Solvent Evaporate Some Solvent No_Crystals->Evaporate_Solvent Use_Antisolvent Use Anti-Solvent No_Crystals->Use_Antisolvent Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Preheat_Funnel Pre-heat Filtration Funnel Low_Yield->Preheat_Funnel Ice_Bath_Cooling Ensure Thorough Cooling Low_Yield->Ice_Bath_Cooling Cold_Wash Wash with Ice-Cold Solvent Low_Yield->Cold_Wash

Caption: Troubleshooting decision tree for common recrystallization issues.

References

common side products in the synthesis of 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydrazinyl-2-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

Synthesis Troubleshooting

Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction of a 5-halo-2-methoxypyridine with hydrazine, can arise from several factors:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and the presence of catalysts. Ensure that the temperature is appropriate to facilitate the substitution without promoting side reactions. The choice of solvent can also influence the solubility of reactants and the reaction rate.

  • Purity of Starting Materials: Impurities in the 5-halo-2-methoxypyridine or hydrazine hydrate can lead to the formation of unwanted byproducts, consuming the reactants and lowering the yield of the desired product. It is crucial to use starting materials of high purity.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure all the starting material has been consumed before work-up.

  • Side Reactions: The formation of side products is a common cause of low yields. Refer to the section on "Common Side Products" below for more details.

Question: I am observing the formation of unexpected byproducts in my reaction. What are the likely side products in the synthesis of this compound?

Answer: Several side products can form during the synthesis of this compound. The most common ones are listed below, along with their potential causes.

Side Product NameChemical StructurePotential Cause
1,2-bis(6-methoxypyridin-3-yl)hydrazine(CH₃OC₅H₃N)NHNH(NC₅H₃OCH₃)Reaction of the product with the starting 5-halo-2-methoxypyridine.
5-Amino-2-methoxypyridineCH₃OC₅H₃N(NH₂)Reductive cleavage of the N-N bond in the hydrazine moiety.
2,5-Dihydrazinylpyridine(H₂NNH)C₅H₃N(NHNH₂)If the starting material contains di-halogenated pyridines.
5-Hydroxy-2-methoxypyridineCH₃OC₅H₃N(OH)Hydrolysis of the starting material or product under certain conditions.

Question: How can I minimize the formation of 1,2-bis(6-methoxypyridin-3-yl)hydrazine?

Answer: The formation of this di-substituted hydrazine byproduct occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the starting 5-halo-2-methoxypyridine. To minimize this:

  • Use an excess of hydrazine: A larger excess of hydrazine will increase the probability of the halo-pyridine reacting with hydrazine rather than the product.

  • Control the addition of the halo-pyridine: Adding the 5-halo-2-methoxypyridine slowly to the hydrazine solution can help maintain a high concentration of hydrazine relative to the halo-pyridine and the product, thus disfavoring the side reaction.

  • Optimize reaction temperature: Lowering the reaction temperature (while still ensuring the primary reaction proceeds at a reasonable rate) can reduce the rate of this and other side reactions.

Purification Troubleshooting

Question: I am having difficulty purifying my this compound. What are the recommended purification methods?

Answer: The choice of purification method will depend on the nature of the impurities. Common techniques include:

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be effective in removing less soluble or more soluble impurities.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from side products with different polarities. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined by thin-layer chromatography (TLC).

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen and the hydrazine group allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (e.g., 3-5 equivalents) and a suitable solvent (e.g., ethanol, isopropanol, or water).

  • Addition of Reactant: While stirring, add 5-bromo-2-methoxypyridine or 5-chloro-2-methoxypyridine (1 equivalent) to the hydrazine solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start Start ReactionSetup Reaction Setup: - 5-halo-2-methoxypyridine - Hydrazine Hydrate - Solvent Start->ReactionSetup Reaction Nucleophilic Aromatic Substitution (Heat/Reflux) ReactionSetup->Reaction Workup Work-up: - Cooling - Extraction Reaction->Workup SideProducts Side Products Reaction->SideProducts Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Workup->SideProducts FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions Start 5-halo-2-methoxypyridine + Hydrazine Product This compound Start->Product Side1 Product + 5-halo-2-methoxypyridine Product->Side1 Side2 Reduction Product->Side2 Byproduct1 1,2-bis(6-methoxypyridin-3-yl)hydrazine Side1->Byproduct1 Byproduct2 5-Amino-2-methoxypyridine Side2->Byproduct2

Caption: Logical relationships in the formation of common side products.

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions and overcoming common experimental challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[1][2][3]

  • Suboptimal Catalyst: The choice and amount of catalyst can be critical.

    • Troubleshooting:

      • For Knorr and similar syntheses, a catalytic amount of a protic acid (e.g., acetic acid, mineral acids) is often used to facilitate the formation of the imine intermediate.[4]

      • In some cases, Lewis acids or other catalysts have been shown to enhance yields.

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and consequently, lower yields.[5][6]

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques before use.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazole.

    • Troubleshooting: Refer to the section on Common Side Reactions for specific guidance.

  • Stability of Hydrazine Reagent: Hydrazine and its derivatives can be unstable.

    • Troubleshooting: Use fresh, high-purity hydrazine. In some cases, using a slight excess of hydrazine (approximately 1.2 to 2 equivalents) can improve yields, especially when the dicarbonyl compound is the limiting reagent.[4]

Below is a logical workflow for troubleshooting low pyrazole yields:

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature/Use Microwave incomplete->increase_temp Yes check_purity Check Starting Material Purity incomplete->check_purity No end Improved Yield increase_time->end increase_temp->end impure Impure Starting Materials? check_purity->impure purify Purify Starting Materials impure->purify Yes optimize_catalyst Optimize Catalyst impure->optimize_catalyst No purify->end side_reactions Check for Side Reactions optimize_catalyst->side_reactions adjust_hydrazine Adjust Hydrazine Stoichiometry side_reactions->adjust_hydrazine adjust_hydrazine->end

A logical workflow for troubleshooting low pyrazole yield.
Formation of Regioisomers

Q2: I am observing a mixture of regioisomers in my reaction. What causes this and how can I improve regioselectivity?

A2: The formation of regioisomers is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[5][6] The regioselectivity is primarily influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[7]

Factors Influencing Regioselectivity and Solutions:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[7]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[7]

  • Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl.[5] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[5]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the formation of a single regioisomer compared to conventional solvents like ethanol.[7][8][9]

The following diagram illustrates the competing reaction pathways leading to the formation of regioisomers:

RegioisomerFormation reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Attack at Carbonyl 1 reactants->attack_c1 Pathway 1 attack_c2 Attack at Carbonyl 2 reactants->attack_c2 Pathway 2 intermediate1 Hydrazone Intermediate A attack_c1->intermediate1 intermediate2 Hydrazone Intermediate B attack_c2->intermediate2 cyclization1 Intramolecular Cyclization intermediate1->cyclization1 cyclization2 Intramolecular Cyclization intermediate2->cyclization2 regioisomer1 Regioisomer A cyclization1->regioisomer1 regioisomer2 Regioisomer B cyclization2->regioisomer2

Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Common Side Reactions

Q3: What are some common side reactions I should be aware of during pyrazole synthesis?

A3: Besides the formation of regioisomers, other side reactions can occur, impacting the purity and yield of your desired product.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[6]

    • Solution: Increase reaction temperature or time, or consider a more active catalyst.

  • Formation of Colored Impurities: The reaction mixture turning yellow or red can indicate decomposition of the hydrazine starting materials or oxidation of intermediates.[6]

    • Solution: Ensure an inert atmosphere if your reagents are sensitive to oxidation.

  • Ring-Opening of Pyrazole Product: The presence of highly reactive functional groups on the pyrazole ring can lead to ring-opening or rearrangements, especially under harsh conditions like high heat.[5][10]

    • Solution: Carefully control the reaction temperature and consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.

Data Presentation

The following tables summarize quantitative data to aid in the optimization of your reaction conditions.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

This table illustrates the significant influence of the solvent on the ratio of regioisomers formed from the reaction of various unsymmetrical 1,3-dicarbonyls with methylhydrazine. Isomer A corresponds to the N-methyl group being adjacent to the R¹ substituent, while Isomer B has the N-methyl group adjacent to the R² substituent.

EntrySolventIsomer Ratio (A:B)
1PhenylCH₃Ethanol55:45
2PhenylCH₃TFE90:10
3PhenylCH₃HFIP97:3
42-FurylCF₃Ethanol48:52
52-FurylCF₃TFE85:15
62-FurylCF₃HFIP>99:1

Data is generalized from trends reported in the literature.[7][8]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis (MAOS)

This table compares the reaction times and yields for the synthesis of phenyl-1H-pyrazoles using conventional heating versus microwave-assisted organic synthesis (MAOS).

Synthesis MethodTemperature (°C)TimeYield (%)
Conventional752 hours72 - 90
MAOS605 minutes91 - 98

Data from a comparative study on the synthesis of phenyl-1H-pyrazoles.[1]

Table 3: Optimization of Reaction Conditions for a Four-Component Pyrazole Synthesis

This table shows the optimization of catalyst amount and temperature for the synthesis of a 1,4-dihydropyrano[2,3-c]pyrazole derivative.

EntryCatalyst Amount (mg)Temperature (°C)Yield (%)
1225 (Room Temp)75
2425 (Room Temp)85
3625 (Room Temp)85
444090
545095
646092

Based on optimization data for a specific multicomponent reaction.[11]

Experimental Protocols

This section provides detailed methodologies for key pyrazole synthesis reactions.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[7]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or TFE for improved regioselectivity)

  • Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, optional)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. If using a salt form of the hydrazine, a base (e.g., sodium acetate) may be needed.

  • If an acid catalyst is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired pyrazole.

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol provides an efficient method for pyrazole synthesis using microwave irradiation.[1]

Materials:

  • Appropriate 1,3-dicarbonyl compound (1.0 eq)

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.0 eq)

  • Glacial acetic acid

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound, phenylhydrazine hydrochloride, and sodium acetate in glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 60°C) and power (e.g., 50 W) for a short duration (e.g., 5 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure phenyl-1H-pyrazole.

Protocol 3: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a one-pot, four-component reaction for the synthesis of functionalized pyrazoles.[11][12][13][14][15]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Catalyst (e.g., as optimized in Table 3)

  • Solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • To a mixture of the aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in the chosen solvent, add the catalyst.

  • Stir the reaction mixture at the optimized temperature (e.g., 50°C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

KnorrMechanism reactants 1,3-Dicarbonyl + Hydrazine condensation Condensation reactants->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) cyclic_intermediate->dehydration pyrazole Pyrazole dehydration->pyrazole

General mechanism of the Knorr pyrazole synthesis.

TroubleshootingWorkflow start Experimental Issue Observed issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Low Yield regioisomers Regioisomers Formed issue_type->regioisomers Regioisomers side_products Other Side Products issue_type->side_products Side Products troubleshoot_yield Follow Low Yield Workflow low_yield->troubleshoot_yield troubleshoot_regio Adjust Solvent/pH/Temp regioisomers->troubleshoot_regio troubleshoot_side Identify & Mitigate Side Reactions side_products->troubleshoot_side solution Optimized Reaction troubleshoot_yield->solution troubleshoot_regio->solution troubleshoot_side->solution

A general workflow for troubleshooting pyrazole synthesis.

References

Technical Support Center: Managing the Stability of 5-Hydrazinyl-2-methoxypyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the stability of 5-Hydrazinyl-2-methoxypyridine in solution. The following information is compiled to address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, the presence of oxidizing agents (including atmospheric oxygen), temperature, and light exposure. The hydrazine functional group is susceptible to oxidation, which can be catalyzed by metal ions.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound solid and its solutions?

A2: For the solid form, it is recommended to store this compound in a freezer at temperatures under -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[5] Solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C, protected from light, and purged with an inert gas to minimize oxidation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Hydrazine-containing compounds are generally more stable in acidic conditions and are unstable in neutral to alkaline solutions, especially in the presence of oxygen.[2] The lone pair of electrons on the nitrogen atoms in the hydrazine moiety is more readily available for oxidation at higher pH.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway is the oxidation of the hydrazine group. This can lead to the cleavage of the N-N bond, potentially forming 5-amino-2-methoxypyridine and nitrogen gas.[1] Another possible degradation route is the formation of a hydrazone if carbonyl-containing impurities are present.

Q5: Are there any known incompatibilities with common solvents or reagents?

A5: Avoid solvents that contain dissolved oxygen or metallic impurities, as these can catalyze oxidation. Protic solvents may participate in degradation pathways.[4] Also, avoid contact with strong oxidizing agents. Given its hydrazine moiety, it will react with aldehydes and ketones to form hydrazones.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration (e.g., turning yellow/brown) of the solution upon preparation. Oxidation of the hydrazine group. This can be accelerated by dissolved oxygen, metal ion contaminants, or exposure to light.Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Use high-purity solvents and glassware that has been thoroughly cleaned to remove trace metals. Prepare solutions fresh and use them immediately. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Inconsistent results or loss of compound activity in biological assays. Degradation of this compound in the assay buffer (often at neutral or slightly alkaline pH).If possible, adjust the assay buffer to a slightly acidic pH where the compound is more stable. Prepare stock solutions in a suitable, stable solvent and dilute into the aqueous assay buffer immediately before use. Include a time-course experiment to assess the compound's stability under your specific assay conditions.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) over time. Formation of degradation products.Analyze freshly prepared samples as a baseline. To identify degradation products, consider performing forced degradation studies (see Experimental Protocols section). This will help in tracking the appearance of new peaks corresponding to specific degradation products.
Low yields in reactions where this compound is a starting material. Degradation of the starting material prior to or during the reaction.Ensure the solid this compound has been stored properly. Use an inert atmosphere for the reaction setup. If the reaction is run in solution, ensure the solvent is deoxygenated.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions. This data is extrapolated from general principles of hydrazine chemistry and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pHEstimated Half-life (t½)
3.0> 7 days
5.02 - 4 days
7.4< 24 hours
9.0< 2 hours

Table 2: Effect of Temperature on the Stability of this compound in a pH 5.0 Aqueous Buffer.

TemperatureEstimated Half-life (t½)
4°C> 14 days
25°C2 - 4 days
37°C< 48 hours

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours. Dissolve a portion in the initial solvent for analysis.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general reverse-phase HPLC method for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway A This compound B [Oxidation] (O2, Metal Ions, H2O2) A->B D [Condensation] (+ R-C(=O)-R') A->D C 5-Amino-2-methoxypyridine + N2 + H2O B->C E Hydrazone Derivative D->E

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photostability A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Compare Chromatograms I->J K Identify Degradation Products J->K

Caption: Workflow for a forced degradation study.

References

troubleshooting low yields in reactions involving 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Hydrazinyl-2-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted pyridine derivative.[1][2][3] It is primarily used as a synthetic intermediate in the preparation of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[2] A major application is in the synthesis of pyrazole derivatives through condensation reactions with 1,3-dicarbonyl compounds.

Q2: How should this compound be stored?

To ensure its stability, this compound should be stored in a freezer at temperatures below -20°C.[1][2] It is also recommended to store it under an inert atmosphere in a dark place.[1][2]

Q3: What are the key safety precautions to consider when working with this compound?

As with any hydrazine derivative, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: What are the most common reactions involving this compound?

The most common reaction is the Knorr pyrazole synthesis, which involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a substituted pyrazole.[4] This reaction is widely used due to its efficiency in creating the pyrazole ring system.

Troubleshooting Guide for Low Yields in Pyrazole Synthesis

Low yields in the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound can arise from several factors. This guide will walk you through potential causes and solutions.

Problem 1: Low or No Product Formation

Possible Cause 1: Poor Quality or Degradation of this compound

  • Troubleshooting:

    • Ensure the starting material has been stored correctly under an inert atmosphere at low temperatures.[1][2]

    • Assess the purity of the hydrazine derivative before use, for example, by measuring its melting point.

    • If degradation is suspected, it is advisable to use a fresh batch of the reagent.

Possible Cause 2: Inappropriate Reaction Conditions

  • Troubleshooting:

    • pH Control: The pH of the reaction medium is crucial. For hydrazone formation, a slightly acidic medium, often achieved by adding a catalytic amount of acetic acid, is beneficial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.[4]

    • Temperature: The reaction can be sensitive to temperature. While some reactions proceed at room temperature, others may require heating to facilitate dehydration of the intermediate to the final pyrazole product.[4] It is recommended to monitor the reaction progress by TLC to determine the optimal temperature.

    • Solvent: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol are commonly used.[5] In some cases, aprotic dipolar solvents like DMF or NMP have been shown to improve yields and regioselectivity, especially when using the hydrochloride salt of the hydrazine.[5]

Problem 2: Formation of Multiple Products (Regioisomers)

Possible Cause: Use of an Unsymmetrical 1,3-Dicarbonyl Compound

  • Troubleshooting:

    • When reacting this compound with an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible.[4][5] The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups.

    • Condition Optimization: The reaction conditions can be adjusted to favor the formation of one regioisomer. Acidic conditions may favor one pathway, while neutral or basic conditions may favor another.[4][5] Experimenting with different catalysts and solvents is recommended to improve regioselectivity.

Problem 3: Presence of Significant Byproducts

Possible Cause 1: Formation of Azine

  • Troubleshooting:

    • A common side reaction in reactions involving hydrazines is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the carbonyl compound.

    • To minimize this, use a 1:1 molar ratio of the reactants and consider adding the dicarbonyl compound dropwise to the solution of this compound.

Possible Cause 2: Oxidation or Decomposition

  • Troubleshooting:

    • Hydrazine derivatives can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

    • Ensure that the reaction temperature is not excessively high, as this can lead to decomposition of the starting material or product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of a typical pyrazole synthesis from an aryl hydrazine and a 1,3-dicarbonyl compound. This data can serve as a starting point for optimizing your specific reaction.

ParameterCondition 1Condition 2Condition 3Expected Outcome on Yield
Catalyst NoneAcetic Acid (cat.)Mineral Acid (e.g., HCl)Catalytic acid generally improves yield; strong acid can be detrimental.
Solvent EthanolDMFWaterSolvent choice can significantly impact yield and regioselectivity.
Temperature Room Temp.50 °CRefluxHigher temperatures can increase reaction rate but may also lead to byproduct formation.
Atmosphere AirInert (N2)-Inert atmosphere can prevent oxidative side reactions and improve yield.

Experimental Protocols

Key Experiment: Synthesis of 3,5-dimethyl-1-(2-methoxypyridin-5-yl)-1H-pyrazole

This protocol is a representative procedure for the synthesis of a pyrazole derivative from this compound and acetylacetone, based on the well-established Knorr pyrazole synthesis.[6]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution.

  • To this stirring solution, add acetylacetone (1.05 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes/ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualizations

Logical Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yields start Low or No Product Yield check_reagent Check Starting Material Quality (this compound) start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions check_byproducts Analyze for Side Products start->check_byproducts reagent_ok Reagent Quality is Good check_reagent->reagent_ok [Purity OK] reagent_bad Reagent is Degraded/Impure check_reagent->reagent_bad [Purity Low] conditions_ph Optimize pH (catalytic acid) check_conditions->conditions_ph conditions_temp Optimize Temperature (monitor by TLC) check_conditions->conditions_temp conditions_solvent Change Solvent (e.g., EtOH, DMF) check_conditions->conditions_solvent byproducts_regioisomers Regioisomers Formed? check_byproducts->byproducts_regioisomers byproducts_other Other Byproducts Present? check_byproducts->byproducts_other reagent_ok->check_conditions use_fresh Use Fresh Reagent reagent_bad->use_fresh success Improved Yield conditions_ph->success conditions_temp->success conditions_solvent->success byproducts_regioisomers->byproducts_other [No] optimize_regio Adjust Conditions for Regioselectivity (pH, solvent) byproducts_regioisomers->optimize_regio [Yes] minimize_side_reactions Minimize Side Reactions (stoichiometry, inert atmosphere) byproducts_other->minimize_side_reactions [Yes] byproducts_other->success [No] optimize_regio->success minimize_side_reactions->success

Caption: Troubleshooting workflow for low reaction yields.

Experimental Workflow for Pyrazole Synthesis

Pyrazole_Synthesis_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Acetic Acid) dissolve->add_catalyst add_dicarbonyl Add 1,3-Dicarbonyl Compound add_catalyst->add_dicarbonyl reaction Heat and Monitor Reaction (e.g., Reflux, TLC) add_dicarbonyl->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Pyrazole Product purification->product

Caption: General experimental workflow for pyrazole synthesis.

References

preventing oxidation of the hydrazine moiety during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the hydrazine moiety during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of hydrazine moiety oxidation in my reaction?

A1: Oxidation of hydrazines can manifest in several ways:

  • Color Change: The reaction mixture may develop a yellow, brown, or black color. For instance, the oxidation of hydrazine by dissolved oxygen can be catalyzed by trace metals, leading to colored byproducts. The reaction of p-dimethylaminobenzaldehyde with hydrazine produces a yellow color, which can be used for detection.[1][2]

  • Gas Evolution: The oxidation of hydrazine often produces nitrogen gas, which may be observed as bubbling or fizzing in the reaction vessel.[3][4][5]

  • Low Yield: A significantly lower than expected yield of your desired hydrazine-containing product can be a strong indicator of oxidative degradation.

  • Unexpected Byproducts: The formation of complex mixtures or unexpected side products can result from the decomposition or further reaction of oxidized hydrazine species.[6][7]

Q2: What are the primary causes of hydrazine oxidation in a typical laboratory setting?

A2: The primary culprits for hydrazine oxidation are:

  • Atmospheric Oxygen: Hydrazine and its derivatives can be oxidized by molecular oxygen from the air. This process can be slow on its own but is often accelerated by catalysts.[4][8][9]

  • Trace Metal Contamination: Metal ions, particularly copper (Cu²⁺), are potent catalysts for the oxidation of hydrazine by dissolved oxygen.[10][11] Iron and other transition metals can also play a role.[8]

  • Incompatible Reagents and Solvents: The use of oxidizing agents, even mild ones, will readily react with the hydrazine moiety.[5] Solvents that are not properly degassed can contain dissolved oxygen, leading to oxidation.

  • Elevated Temperatures and pH: Higher temperatures can increase the rate of decomposition and oxidation.[11] The rate of hydrazine oxidation is also pH-dependent, with a maximum rate observed between pH 8 and 9 in aqueous solutions.[10]

Q3: How can I prevent oxidation when setting up my reaction?

A3: The most effective way to prevent oxidation is to employ air-sensitive (air-free) techniques. This involves creating and maintaining an inert atmosphere (typically nitrogen or argon) throughout the experiment.[12][13] Key steps include:

  • Drying Glassware: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[12]

  • Assembling and Flushing: The reaction apparatus should be assembled while hot and flushed with a stream of inert gas, or assembled cold and then heated with a heat gun while flushing.[12][14]

  • Degassing Solvents: Solvents should be degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

  • Using a Schlenk Line or Glovebox: These specialized pieces of equipment are designed for handling air-sensitive reagents and reactions under an inert atmosphere.[13]

  • Maintaining a Positive Pressure: The reaction vessel should be kept under a slight positive pressure of inert gas, often visualized with an oil bubbler, to prevent air from entering the system.[12]

Q4: Are there chemical methods to protect the hydrazine moiety during a reaction?

A4: Yes, using a protecting group for the hydrazine functionality is a common strategy, especially in multi-step syntheses like peptide chemistry.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for hydrazines.[15][16][17][18] It is stable under basic conditions and to many nucleophiles but can be readily removed with acid.[15][18]

  • Other Protecting Groups: Depending on the specific reaction conditions, other protecting groups used for amines may be adapted for hydrazines.

Q5: Can I use antioxidants or scavengers to prevent oxidation?

A5: While not as common as inert atmosphere techniques for routine organic synthesis, the concept of using scavengers for reactive oxygen species (ROS) can be applied. In situations where trace oxygen is unavoidable, adding a sacrificial scavenger that is more readily oxidized than your hydrazine-containing substrate could offer some protection. However, care must be taken to ensure the scavenger or its oxidation products do not interfere with the desired reaction.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Reaction turns yellow/brown shortly after adding the hydrazine-containing reagent. Oxidation of the hydrazine moiety by atmospheric oxygen, possibly catalyzed by trace metals.1. Confirm Oxidation: Take a small aliquot of the reaction mixture and analyze by TLC, LC-MS, or GC-MS to check for the presence of your starting material and look for new, unexpected spots/peaks. 2. Improve Inert Atmosphere: Ensure all glassware is properly dried and the system is thoroughly flushed with an inert gas. Use degassed solvents. 3. Use a Metal Chelator: If trace metal catalysis is suspected, consider adding a chelating agent like EDTA, if compatible with your reaction conditions. 4. Protect the Hydrazine: If the problem persists, consider protecting the hydrazine moiety with a group like Boc before proceeding with the reaction.
Low or no yield of the desired product, with a complex mixture of byproducts. Significant decomposition/oxidation of the hydrazine starting material or product.1. Verify Starting Material Purity: Ensure the hydrazine-containing starting material has not degraded during storage. 2. Re-evaluate Reaction Conditions: Check for any incompatible reagents or conditions. Are there any potential oxidizing agents present? Is the temperature too high? 3. Implement Rigorous Air-Free Techniques: Use a Schlenk line or glovebox for the reaction setup and reagent addition. Ensure a constant positive pressure of inert gas.[12][13] 4. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize decomposition.
Gas evolution (fizzing) is observed upon addition of the hydrazine reagent. Oxidation of the hydrazine to nitrogen gas.[3][4]1. Immediate Action: Ensure the reaction is being conducted under a robust inert atmosphere. Purge the headspace of the flask with inert gas. 2. Check for Obvious Oxidants: Double-check that no oxidizing agents were inadvertently added to the reaction. 3. Consider an Alternative Synthetic Route: If the hydrazine moiety is too sensitive for the planned reaction conditions, a different synthetic strategy or the use of a protected hydrazine may be necessary.

Data Presentation

Table 1: Effect of pH and Catalysts on Hydrazine Oxidation in Aqueous Solution

ConditionCatalystApproximate Oxidation RateReference(s)
pH 4NoneSlow[10]
pH 7NoneSlow[10]
pH 8-9NoneMaximum Rate[10][19]
pH 11NoneSlower than pH 8-9[10]
Neutral pHCopper (II) ionsSignificantly Accelerated[10][11]
Neutral pHIron (II/III) ionsNo significant effect[10]

Table 2: Stability and Cleavage of Boc-Protected Hydrazine

ConditionStability of Boc-HydrazineReference(s)
Basic conditions (e.g., NaOH, K₂CO₃)Stable[15][18][20]
NucleophilesGenerally Stable[15][18][20]
Catalytic HydrogenolysisStable[18][20]
Strong Anhydrous Acid (e.g., TFA, HCl)Cleaved[15][18]

Experimental Protocols

Protocol: General Procedure for a Reaction Involving an Air-Sensitive Hydrazine Derivative

This protocol outlines the key steps for setting up a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation:

    • Clean and oven-dry a two-neck round-bottom flask, a condenser, a magnetic stir bar, and a glass stopper at 125°C overnight.

    • Assemble the flask with the stir bar, condenser, and stopper while still hot.

    • Immediately attach the flask to a Schlenk line via one of the necks.

  • Establishing Inert Atmosphere:

    • Evacuate the assembled glassware using the vacuum on the Schlenk line.

    • Refill the glassware with an inert gas (e.g., nitrogen or argon).

    • Repeat this "evacuate-refill" cycle at least three times to ensure all air is removed.[13]

    • Leave the flask under a positive pressure of the inert gas, which can be monitored with an oil bubbler.

  • Reagent Addition:

    • Solvent: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

    • Solid Reagents (if not air-sensitive): Quickly remove the glass stopper and add the solid reagent against a positive flow of inert gas.

    • Air-Sensitive Solid Hydrazine Derivative: Weigh the hydrazine derivative inside a glovebox and add it to the flask. Alternatively, dissolve it in degassed solvent within the glovebox and add the solution via cannula.

    • Liquid Reagents: Add liquid reagents using a gas-tight syringe through a rubber septum placed on one of the necks of the flask.

  • Running the Reaction:

    • Once all reagents are added, maintain a gentle flow of inert gas through the bubbler.

    • Heat or cool the reaction as required using an oil bath or cryo-cool system.

    • Monitor the reaction by taking aliquots with a syringe and analyzing by TLC or other appropriate methods.

  • Work-up:

    • After the reaction is complete, cool it to room temperature.

    • Quench the reaction by slowly adding the quenching solution via a syringe.

    • The reaction mixture can now be exposed to air for extraction and purification.

Visualizations

Hydrazine_Oxidation_Mechanism cluster_0 Initiation cluster_1 Propagation / Termination Hydrazine Hydrazine Hydrazyl_Radical Hydrazyl Radical (N2H3•) Hydrazine->Hydrazyl_Radical -e⁻, -H⁺ Nitrogen_Gas Nitrogen Gas (N2) Diimide Diimide (N2H2) Hydrazyl_Radical->Diimide Dimerization & -H2 Diimide->Nitrogen_Gas Disproportionation or further oxidation Oxygen O2, Metal Catalyst (e.g., Cu²⁺) Oxygen->Hydrazyl_Radical Oxidation

Caption: Simplified mechanism of hydrazine oxidation.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Oxidation Signs of Oxidation? (Color change, gas) Start->Check_Oxidation Implement_Air_Free Implement/Improve Air-Free Techniques Check_Oxidation->Implement_Air_Free Yes Check_Reagents Check Reagent Purity and Compatibility Check_Oxidation->Check_Reagents No Use_Protection Consider Protecting Group (e.g., Boc) Implement_Air_Free->Use_Protection Re-evaluate Re-evaluate Synthetic Route Check_Reagents->Re-evaluate Success Improved Outcome Use_Protection->Success Re-evaluate->Success

Caption: Troubleshooting workflow for reactions involving hydrazines.

References

challenges in the scale-up synthesis of 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Hydrazinyl-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNA_r_): This route typically involves the reaction of a halopyridine, such as 5-bromo-2-methoxypyridine or 5-chloro-2-methoxypyridine, with hydrazine hydrate.

  • Reduction of a Nitropyridine: This method involves the reduction of 2-methoxy-5-nitropyridine using a suitable reducing agent, such as hydrazine hydrate in the presence of a catalyst (e.g., Rh/C), or other reduction systems like SnCl₂/HCl.

Q2: What are the key safety considerations when working with hydrazine hydrate at a large scale?

A2: Hydrazine hydrate is a hazardous substance, and its use on a large scale requires strict safety protocols. Key considerations include:

  • Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Reactions involving hydrazine hydrate can be highly exothermic, posing a risk of thermal runaway.[1][2][3] Proper temperature control, including cooling systems and controlled addition of reagents, is crucial. The use of a base, such as sodium acetate, can help mitigate the exotherm by neutralizing acidic byproducts that can catalyze decomposition.[1][2][3]

  • Flammability: Hydrazine hydrate has a flash point and can form flammable mixtures with air.[4] Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen and carbon dioxide.[4]

  • Decomposition: Hydrazine can decompose violently, especially in the presence of contaminants or certain metals.[4] Ensure all reaction vessels are clean and free of incompatible materials.

Q3: How can I minimize the amount of excess hydrazine hydrate used during scale-up?

A3: Using a large excess of hydrazine hydrate can complicate work-up and waste disposal. To minimize its use:

  • Slow Addition: A very slow, controlled addition of the pyridine starting material to the hydrazine hydrate solution can maintain an effective excess of hydrazine at the point of reaction without requiring a large overall excess.

  • Temperature Control: Maintaining the optimal reaction temperature can improve reaction efficiency and reduce the need for a large excess of reactants. For similar reactions, temperatures around 125-130°C have been found to be effective.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual 5-halo-2-methoxypyridine or 2-methoxy-5-nitropyridine.

  • Di-substituted Hydrazines: Formation of bis(2-methoxy-5-pyridyl)hydrazine is a potential side product.

  • Over-reduction Products: In the reduction of the nitropyridine, over-reduction can lead to the formation of 5-amino-2-methoxypyridine.

  • Impurities from Starting Materials: Impurities present in the initial pyridine derivative will likely carry through the synthesis.

  • Degradation Products: Hydrazines can be susceptible to oxidation; proper handling and storage are necessary to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction temperature is maintained at the optimal level. - Increase reaction time if necessary.
Side Reactions - For the SNA_r_ route, control the addition rate of the halopyridine to minimize the formation of di-substituted byproducts. - For the nitro reduction route, carefully control the stoichiometry of the reducing agent and the reaction temperature to avoid over-reduction.
Product Loss During Work-up - Optimize the crystallization process to maximize product recovery. - Ensure the pH is appropriately adjusted during aqueous extractions to minimize the solubility of the product in the aqueous phase.
Poor Quality of Reagents - Use high-purity starting materials and reagents. - Ensure the hydrazine hydrate has not degraded.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Ineffective Purification - Optimize the recrystallization solvent system. Consider using a two-solvent system (e.g., a good solvent for dissolving the crude product at high temperature and a poor solvent to induce crystallization upon cooling). Common solvents for polar pyridines include ethanol, methanol, water, or mixtures thereof.[5][6] - Perform multiple recrystallizations if necessary. - Consider alternative purification methods such as column chromatography for smaller scales, though this is less ideal for large-scale production.
Co-precipitation of Impurities - Ensure a slow cooling rate during crystallization to allow for the formation of well-defined crystals and exclude impurities.[5] - Wash the isolated crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.[5]
Product Degradation - Store the purified product under an inert atmosphere, protected from light and at a low temperature as indicated by its storage conditions ("Keep in dark place, Inert atmosphere, Store in freezer, under -20°C").[7]
Problem 3: Scale-up Challenges
Potential Cause Troubleshooting Steps
Poor Heat Transfer and Exotherm Control - Use a reactor with adequate cooling capacity. - Implement controlled, slow addition of reagents. - Consider using a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. - The addition of a mild base like sodium acetate can help control the exotherm in reactions where acidic byproducts are formed.[1][2][3]
Mixing and Agitation Issues - Ensure the reactor is equipped with an appropriate stirrer to handle slurries or viscous reaction mixtures. - Inadequate mixing can lead to localized "hot spots" and increased side product formation.
Difficult Filtration - Optimize the crystallization process to obtain a particle size that is easily filterable. - If the product precipitates as a very fine powder, consider adjusting the cooling rate or agitation during crystallization.

Experimental Protocols

Note: These are representative protocols based on the synthesis of similar compounds and should be optimized for the specific scale and equipment used. A thorough risk assessment should be conducted before any scale-up.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification start Charge reactor with hydrazine hydrate and solvent add_reagents Slowly add 5-bromo-2-methoxypyridine solution start->add_reagents heat Heat to reflux (e.g., 125-130 °C) under N2 add_reagents->heat monitor Monitor reaction by TLC/HPLC heat->monitor cool Cool reaction mixture monitor->cool crystallize Induce crystallization (e.g., add water) cool->crystallize filter Filter the solid product crystallize->filter wash Wash with cold water filter->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) wash->recrystallize dry Dry the purified product under vacuum recrystallize->dry end end dry->end Final Product G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification start Charge reactor with 2-methoxy-5-nitropyridine, solvent, and catalyst (e.g., Rh/C) add_hydrazine Slowly add hydrazine hydrate start->add_hydrazine control_temp Maintain temperature (e.g., 25-40 °C) add_hydrazine->control_temp monitor Monitor reaction by TLC/HPLC control_temp->monitor filter_cat Filter off the catalyst monitor->filter_cat concentrate Concentrate the filtrate filter_cat->concentrate precipitate Precipitate the product (e.g., by adding an anti-solvent) concentrate->precipitate filter_prod Filter the solid product precipitate->filter_prod recrystallize Recrystallize from a suitable solvent filter_prod->recrystallize dry Dry the purified product under vacuum recrystallize->dry end end dry->end Final Product

References

Technical Support Center: Purification of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in substituted pyridine samples?

A1: Common impurities include residual starting materials, reagents from the synthesis, isomers, and related pyridine derivatives. Water and other amine-containing compounds are also frequent contaminants.[1][2]

Q2: My substituted pyridine is a solid. Which purification method is generally most effective for achieving high purity?

A2: For solid substituted pyridines, recrystallization is often a highly effective method for achieving high purity, assuming a suitable solvent system can be found.[3]

Q3: I am purifying a basic substituted pyridine by column chromatography on silica gel and observing significant tailing of my product peak. What can I do to improve the peak shape?

A3: Peak tailing of basic compounds like substituted pyridines on silica gel is a common issue. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This competes with the pyridine for binding to acidic silanol groups on the silica surface, leading to more symmetrical peaks.

Q4: Can I use acid-base extraction to separate my substituted pyridine from non-basic impurities?

A4: Yes, acid-base extraction is a powerful technique for this separation. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q5: Are there any "greener" or more modern alternatives to traditional purification methods like column chromatography?

A5: Supercritical Fluid Chromatography (SFC) is a more environmentally friendly alternative to traditional HPLC. SFC uses supercritical carbon dioxide as the primary mobile phase, which is less toxic and produces less organic waste. It can be a very effective technique for the purification of substituted pyridines, often providing faster separations.[4][5][6]

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
Possible Cause Troubleshooting Step
Incomplete protonation of the pyridine.Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate all of the pyridine derivative.
Incomplete extraction from the organic layer.Perform multiple extractions with the aqueous acid to ensure complete transfer of the protonated pyridine.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete back-extraction after basification.Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting the free pyridine. Perform multiple back-extractions with the organic solvent.
Product is partially soluble in the aqueous layer even in its free base form.If the pyridine derivative has significant water solubility, consider using a continuous liquid-liquid extractor or salting out the aqueous layer before extraction.
Issue 2: Poor Separation or Co-elution in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent).Optimize the eluent polarity. A gradient elution may be necessary. For basic pyridines on silica, adding a small amount of triethylamine or ammonia to the eluent can improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column. The sample should be applied as a concentrated band.
Improperly packed column.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and poor separation.
Similar polarity of the desired compound and impurities.Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different purification technique like recrystallization or SFC.
Issue 3: Difficulty in Achieving Crystallization during Recrystallization

| Possible Cause | Troubleshooting Step | | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the solute. | | Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. | | Inappropriate solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen may be necessary to find the optimal solvent or solvent mixture. | | Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. |

Data Presentation: Comparison of Purification Methods

The following tables summarize quantitative data on the purity and yield of substituted pyridines obtained through various purification methods. It is important to note that direct comparative studies across all methods for a single compound are rare, and the efficiency of a method is highly dependent on the specific substrate and impurities.

Table 1: Purity of Aminopyridines after Purification

Compound Purification Method Purity (%) Reference
2-Amino-5-methylpyridineCrystallization99.88[3]
2-Amino-3-methylpyridineRectification>99[3]
2-AminopyridineAcid-Base Extraction97.3 (mean recovery)[7]
3-AminopyridineAcid-Base Extraction97.7 (mean recovery)[7]
4-AminopyridineAcid-Base Extraction97.5 (mean recovery)[7]

Table 2: Yield of Substituted Pyridines after Purification

Compound Purification Method Yield (%) Reference
2-Amino-3-(chloromethyl)pyridine derivativeColumn Chromatography78[2]
2-MorpholinopyridineColumn Chromatography75[8]
5-Phenyl-2-pyridinecarboxylic acidRecrystallization71 (crude)
4-Aminopyridine derivativeRecrystallization67.1[9]
3-Hydroxy-2-nitropyridineRecrystallization75 (crude)[10]

Table 3: Comparison of HPLC and SFC for Purity Analysis

Technique Advantages Disadvantages Reference
HPLC High resolution, sensitivity, and specificity. Well-established and versatile.Higher consumption of organic solvents.[4][5]
SFC Faster separations, lower organic solvent consumption, environmentally friendly.Higher initial instrument cost, less commonly available.[4][5][6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Purification of a Substituted Pyridine
  • Dissolution: Dissolve the crude substituted pyridine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated pyridine into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10).

  • Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel and extract the free pyridine with three portions of the original organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified substituted pyridine.

Protocol 2: Column Chromatography of a Substituted Pyridine
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude substituted pyridine in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be performed isocratically (constant eluent composition) or with a gradient of increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Solid Substituted Pyridine
  • Solvent Selection: Choose a solvent or solvent pair in which the substituted pyridine is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction dissolve_ext Dissolve Crude in Organic Solvent acid_wash Wash with Aqueous Acid dissolve_ext->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer separate_layers->basify back_extract Back-extract with Organic Solvent basify->back_extract dry_concentrate_ext Dry and Concentrate Organic Layer back_extract->dry_concentrate_ext pure_pyridine_ext Pure Substituted Pyridine dry_concentrate_ext->pure_pyridine_ext column_chromatography_workflow cluster_chromatography Column Chromatography prepare_column Prepare and Pack Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate pure_pyridine_chrom Pure Substituted Pyridine concentrate->pure_pyridine_chrom recrystallization_workflow cluster_recrystallization Recrystallization dissolve_rec Dissolve Crude Solid in Hot Solvent hot_filter Hot Filtration (optional) dissolve_rec->hot_filter cool Cool to Crystallize hot_filter->cool collect_crystals Collect Crystals (Vacuum Filtration) cool->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_pyridine_rec Pure Substituted Pyridine dry_crystals->pure_pyridine_rec

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Hydrazinyl-2-methoxypyridine and Other Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 5-Hydrazinyl-2-methoxypyridine against other commonly used hydrazines in synthetic chemistry. The information presented is intended to assist researchers in selecting the appropriate hydrazine derivative for their specific applications, such as the synthesis of pharmaceuticals and other bioactive molecules. The comparison is based on established principles of chemical reactivity and supported by available experimental data from scientific literature.

Introduction to Hydrazine Reactivity

The reactivity of hydrazines is primarily governed by the nucleophilicity of the nitrogen atoms, which is influenced by both electronic and steric factors. Electron-donating groups (EDGs) attached to the hydrazine moiety increase electron density on the nitrogen atoms, enhancing nucleophilicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced nucleophilicity and reactivity. Aliphatic hydrazines are generally more reactive than aromatic hydrazines due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of aryl groups.

This compound possesses a unique electronic profile. The methoxy group at the 2-position of the pyridine ring is an electron-donating group, which increases the electron density on the pyridine ring and, by extension, on the attached hydrazinyl group. However, the pyridine ring itself is an electron-withdrawing heterocycle. The overall reactivity of this molecule is a result of the interplay between these opposing electronic effects.

Comparison of Reactivity in Common Reactions

The reactivity of hydrazines is most commonly evaluated in condensation reactions with carbonyl compounds to form hydrazones and in cyclization reactions to form various heterocyclic compounds, such as pyrazoles and indoles.

Hydrazone Formation

The formation of a hydrazone from the reaction of a hydrazine with an aldehyde or ketone is a fundamental reaction that serves as a good indicator of the hydrazine's nucleophilicity. The rate of this reaction is influenced by the electronic properties of the substituents on the hydrazine.

Table 1: Comparison of Reactivity in Hydrazone Formation

Hydrazine DerivativeSubstituent EffectExpected Reactivity Rank
Hydrazine HydrateUnsubstituted (aliphatic)1 (Highest)
This compound Methoxy (EDG) on pyridine (EWG)2
PhenylhydrazinePhenyl (EWG)3
4-NitrophenylhydrazineNitro (strong EWG) on phenyl4 (Lowest)

The electron-donating methoxy group in this compound is expected to increase its reactivity compared to phenylhydrazine. However, the electron-withdrawing nature of the pyridine ring likely makes it less reactive than the unsubstituted hydrazine hydrate. The strongly electron-withdrawing nitro group in 4-nitrophenylhydrazine significantly deactivates the hydrazine, making it the least reactive in this series.

Pyrazole Synthesis

Pyrazoles are important heterocyclic compounds often synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. The yield of the pyrazole product can be used as a measure of the hydrazine's reactivity in this cyclization reaction.

Table 2: Comparison of Yields in Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundProduct Yield (%)Reference
Hydrazine HydrateChalconesGood to Excellent[1]
PhenylhydrazineEthyl acetoacetate95[2]
Phenylhydrazine1,3-Diketones59-98[2]
PhenylhydrazineAcetylenic ketones70[3]
This compound Not availableNot available

Note: Specific yield data for this compound in pyrazole synthesis is not available in the cited literature. Based on its expected reactivity, yields are anticipated to be comparable to or slightly higher than those of phenylhydrazine under similar conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for synthesizing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The yield of the indole product is dependent on the electronic nature of the substituents on the phenylhydrazine.

Table 3: Comparison of Yields in Fischer Indole Synthesis

Hydrazine DerivativeCarbonyl CompoundProduct Yield (%)Reference
PhenylhydrazineKetone 8060[4]
PhenylhydrazineKetone 92Good[4]
2-MethoxyphenylhydrazineEthyl pyruvate4.2 (normal), 34.7 (abnormal)[5]
o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneHigh[6]
o,p-Nitrophenylhydrazines2-Methylcyclohexanone51 (for o-nitro)[6]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketone10-30[6]
This compound Not availableNot available

Note: Specific yield data for this compound in the Fischer indole synthesis is not available in the cited literature. The presence of the electron-donating methoxy group suggests it would be more reactive than phenylhydrazine, potentially leading to higher yields. However, the pyridine ring's basicity might also influence the reaction under acidic conditions.

Experimental Protocols

Protocol for Comparative Analysis of Hydrazone Formation Rate

This protocol describes a general method for comparing the reaction rates of different hydrazines with an aldehyde by monitoring the formation of the hydrazone product using UV-Vis spectroscopy.

Materials:

  • Hydrazine derivative (e.g., this compound, Phenylhydrazine)

  • Benzaldehyde

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.01 M solution of each hydrazine derivative in methanol.

    • Prepare a 0.1 M solution of benzaldehyde in methanol.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product. This can be determined by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, place 2.0 mL of the 0.01 M hydrazine solution.

    • Add 0.2 mL of the 0.1 M benzaldehyde solution to the cuvette, mix rapidly, and immediately start recording the absorbance as a function of time.

    • Continue recording until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance of the hydrazone product versus time for each reaction.

    • Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.

    • Compare the initial rates of the reactions for the different hydrazines. A higher initial rate indicates greater reactivity.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general workflow for comparing hydrazine reactivity and the reaction pathway for pyrazole synthesis.

G cluster_0 Experimental Workflow: Comparing Hydrazine Reactivity prep Prepare 0.01 M Hydrazine Solutions mix Mix Hydrazine and Benzaldehyde in Cuvette prep->mix prep_aldehyde Prepare 0.1 M Benzaldehyde Solution prep_aldehyde->mix measure Monitor Absorbance vs. Time (UV-Vis) mix->measure plot Plot Absorbance vs. Time measure->plot rate Determine Initial Reaction Rate plot->rate compare Compare Rates of Different Hydrazines rate->compare

Caption: Workflow for comparing hydrazine reactivity via hydrazone formation.

G cluster_1 Reaction Pathway: Pyrazole Synthesis hydrazine Hydrazine Derivative condensation Condensation hydrazine->condensation diketone 1,3-Diketone diketone->condensation cyclization Cyclization & Dehydration condensation->cyclization pyrazole Pyrazole Product cyclization->pyrazole

Caption: General reaction pathway for the synthesis of pyrazoles.

Conclusion

The reactivity of this compound is predicted to be higher than that of phenylhydrazine and its derivatives bearing electron-withdrawing groups, owing to the electron-donating effect of the methoxy group. However, it is likely to be less reactive than unsubstituted hydrazine hydrate. For drug development professionals and researchers, this positions this compound as a valuable reagent when a moderately reactive aromatic hydrazine is required. The provided experimental protocol for monitoring hydrazone formation offers a straightforward method to quantitatively assess its reactivity against other hydrazines for specific applications. Further experimental studies are warranted to obtain precise kinetic and yield data for this compound in key synthetic transformations.

References

The Potential Biological Activities of 5-Hydrazinyl-2-methoxypyridine Derivatives: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the potential biological activities of 5-Hydrazinyl-2-methoxypyridine derivatives against established drugs, supported by experimental data from related compounds and detailed methodologies.

Introduction

Derivatives of this compound represent a class of compounds with significant potential in medicinal chemistry. While specific research on this exact scaffold is emerging, the broader family of hydrazine and pyridine derivatives has been extensively studied, revealing a wide spectrum of biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition. This guide provides a comparative overview of the potential therapeutic applications of this compound derivatives by drawing parallels with structurally related compounds and comparing their performance against well-known drugs. This analysis is intended for researchers, scientists, and professionals in drug development to highlight the promising avenues for future research and development of this novel class of compounds.

Antimicrobial Activity

Hydrazine derivatives are well-documented for their antibacterial and antifungal properties. The proposed mechanism often involves the inhibition of essential enzymes in pathogens or disruption of the cell wall.

Comparison with Known Antimicrobial Drugs

The following table summarizes the antimicrobial activity of representative hydrazine derivatives compared to standard antimicrobial agents. The data for the hydrazine derivatives is presented as a proxy for the potential activity of this compound derivatives.

Compound ClassTest OrganismMIC (µg/mL)Known DrugTest OrganismMIC (µg/mL)
Hydrazide-hydrazone derivativeStaphylococcus aureus6.25CiprofloxacinStaphylococcus aureus0.5-2
Hydrazide-hydrazone derivativeEscherichia coli12.5CiprofloxacinEscherichia coli0.25-1
Thiazole-hydrazine derivativeCandida albicans8FluconazoleCandida albicans0.25-4
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth media in a 96-well microtiter plate.

  • Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Many pyridine and hydrazine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell cycle progression, and targeting specific signaling pathways.

Comparison with Known Anticancer Drugs

The table below compares the in vitro anticancer activity of selected hydrazine derivatives with that of a standard chemotherapeutic agent, Doxorubicin.

Compound ClassCancer Cell LineIC50 (µM)Known DrugCancer Cell LineIC50 (µM)
Quinoline-hydrazine derivativeMCF-7 (Breast)5.2DoxorubicinMCF-7 (Breast)0.8
Pyrazole-hydrazine derivativeA549 (Lung)8.7DoxorubicinA549 (Lung)1.2
Thiazole-hydrazine derivativeHeLa (Cervical)3.5DoxorubicinHeLa (Cervical)0.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Enzyme Inhibition: Monoamine Oxidase (MAO)

Hydrazine derivatives are famously known for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. This inhibitory activity makes them potential candidates for the treatment of depression and neurodegenerative diseases.

Comparison with Known MAO Inhibitors

The following table illustrates the MAO inhibitory activity of representative hydrazine derivatives in comparison to known MAO inhibitors.

Compound ClassEnzymeIC50 (µM)Known DrugEnzymeIC50 (µM)
Phenylhydrazine derivativeMAO-A0.8MoclobemideMAO-A2.5
Indole-hydrazine derivativeMAO-B1.2SelegilineMAO-B0.05
Experimental Protocol: MAO Inhibition Assay

The MAO inhibitory activity can be assessed using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red) are prepared in a reaction buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compounds or a known inhibitor for a specific period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate and the probe.

  • Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over time.

  • Calculation of IC50: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate a potential mechanism of action for anticancer activity and a general workflow for drug screening.

anticancer_pathway Hydrazine_Derivative This compound Derivative Receptor Growth Factor Receptor Hydrazine_Derivative->Receptor Inhibition Apoptosis Apoptosis Hydrazine_Derivative->Apoptosis Induction Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Potential anticancer signaling pathway inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique electronic and steric properties, conferred by the interplay between the pyridine nitrogen and the ortho-methoxy group, make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methoxypyridine analogs, focusing on their anticancer and gamma-secretase modulatory activities. The information presented is supported by experimental data from recent studies to aid in the rational design of more potent and selective drug candidates.

Structure-Activity Relationship of 2-Methoxypyridine Analogs

The biological activity of 2-methoxypyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and any appended moieties. The following sections delve into the SAR of these analogs in two key therapeutic areas.

Anticancer Activity of 4-Aryl-2-methoxypyridine Analogs

Recent studies have explored the anticancer potential of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. The core structure of these analogs features a 2-methoxypyridine ring with different aryl group substitutions at the 4-position. The cytotoxic activity of these compounds has been evaluated against various human cancer cell lines, revealing important SAR insights.

The data suggests that the nature and position of substituents on the 4-aryl ring are critical for cytotoxic activity.[1] An unsubstituted aryl ring at the 4-position results in minimal activity. However, the introduction of halogen substituents at the para-position of the aryl ring leads to a significant increase in cytotoxicity.[1] Among the para-halogenated analogs, the bromo-substituted compound demonstrated the highest potency.[1] Furthermore, dichlorination at the 3 and 4 positions of the aryl ring enhanced the anticancer activity.[1] Interestingly, combining a bromo group with a methoxy group on the aryl ring also resulted in significant cytotoxicity.[1]

Gamma-Secretase Modulatory Activity

A series of 2-methoxypyridine-derived gamma-secretase modulators (GSMs) have been synthesized and evaluated for their ability to inhibit the formation of Aβ42, a key pathological marker in Alzheimer's disease. In these analogs, the 2-methoxypyridine moiety serves as a replacement for a fluorophenyl group in the original GSMs, aiming to improve properties like activity and solubility.

The introduction of the methoxypyridine B-ring in these GSMs led to the discovery of compounds with improved activity in inhibiting Aβ42 formation.[2] For instance, the methoxypyridine analog 22d demonstrated robust activity and good aqueous solubility.[2] Simplification of the B-ring by removing the fluoro substituent resulted in a significant loss of activity, highlighting the importance of substitution on this ring for maintaining potency.[2] The position of the methoxy group and other substituents on the pyridine ring, as well as the nature of the A-ring, all play a role in modulating the activity and pharmacokinetic properties of these compounds. While some methoxypyridyl-derived compounds showed good drug-like properties, they also suffered from impaired metabolic stability, which will be a focus for future design efforts.[2]

Data Summary Tables

The following tables summarize the quantitative data for the biological activities of various 2-methoxypyridine analogs.

Table 1: Cytotoxic Activity of 4-Aryl-2-methoxypyridine Analogs against Human Cancer Cell Lines [1]

CompoundRIC50 (µM) HCT-116IC50 (µM) MCF-7IC50 (µM) A-549
5a H>100>100>100
5b 4-F85.392.178.5
5c 4-Cl65.271.459.8
5d 4-Br60.168.755.3
5e 4-OCH372.880.368.9
5f 3,4-di-Cl45.652.341.2
5g 3,4-di-OCH388.195.482.7
5h 4-Br, 3-OCH350.258.948.1
5i 3-Br, 4-OCH352.560.149.9

Table 2: In Vitro Activity and Properties of 2-Methoxypyridine-Derived Gamma-Secretase Modulators [2]

CompoundAβ42 IC50 (nM)clogPAqueous Solubility (µM)
22a (desfluoro analog)>10003.53nt
22c (methoxyphenyl)468 ± 1653.25fair
22d (methoxypyridine)60 ± 153.28fair
22e (methoxypyrazine)89 ± 382.66<1.6
63 (N-methyl cyclopentapyrazole)240 ± 803.12nt
64 (N-ethyl cyclopentapyrazole)110 ± 303.54nt

nt = not tested

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

The cytotoxic activity of the synthesized 4-aryl-2-methoxypyridine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, and A-549) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Aβ42 Enzyme-Linked Immunosorbent Assay (ELISA)[2]

The ability of the gamma-secretase modulators to suppress the formation of Aβ42 was determined using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture and Treatment: CHO cells stably expressing human APP were plated in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for another 24 hours.

  • Sample Collection: The conditioned media containing secreted Aβ peptides was collected.

  • ELISA Procedure: The levels of Aβ42 in the conditioned media were quantified using a specific Aβ42 ELISA kit according to the manufacturer's instructions. This typically involves capturing the Aβ42 peptide with a specific antibody coated on the plate, followed by detection with a second, labeled antibody.

  • Data Analysis: The concentration of Aβ42 was determined by measuring the absorbance and comparing it to a standard curve. IC50 values, representing the concentration of the compound required to reduce Aβ42 levels by 50%, were then calculated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of 2-methoxypyridine analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (2-Methoxypyridine Core) Analogs Synthesize Analogs (Vary Substituents) Lead->Analogs Screening In Vitro Screening (e.g., MTT, ELISA) Analogs->Screening Data Collect Activity Data (e.g., IC50 values) Screening->Data SAR Establish SAR Data->SAR Optimization Identify Key Moieties for Activity SAR->Optimization New_Analogs Design New Analogs Optimization->New_Analogs New_Analogs->Analogs Iterative Cycle

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 2-methoxypyridine analogs.

Gamma_Secretase_Pathway cluster_0 APP Processing Pathway cluster_1 Gamma-Secretase Complex cluster_2 Aβ Production APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase sAPPbeta sAPPβ Gamma_Secretase γ-Secretase C99->Gamma_Secretase Abeta40 Aβ40 (less toxic) Gamma_Secretase->Abeta40 Abeta42 Aβ42 (toxic, plaque-forming) Gamma_Secretase->Abeta42 GSM 2-Methoxypyridine GSMs GSM->Gamma_Secretase Modulates activity Plaques Amyloid Plaques Abeta42->Plaques

References

A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Derived from 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Discovery Professionals

In the quest for novel therapeutics, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development pipeline. While specific in vitro ADME data for derivatives of 5-Hydrazinyl-2-methoxypyridine is not extensively available in the public domain, this guide provides a comprehensive framework for assessing the potential of such compounds. By presenting hypothetical data for representative structures, alongside detailed, standard experimental protocols, this document serves as a practical resource for researchers initiating hit-to-lead and lead optimization campaigns.

The following sections detail the methodologies for key in vitro ADME assays, including metabolic stability, plasma protein binding, and permeability. These assays are fundamental in predicting a compound's in vivo behavior and selecting candidates with favorable pharmacokinetic profiles for further development.

Comparative Analysis of In Vitro ADME Properties

To facilitate a clear comparison, the following table summarizes hypothetical in vitro ADME data for a series of imagined compounds derived from this compound. This format allows for a quick assessment of the potential liabilities and strengths of each analog.

Compound IDStructureMicrosomal Stability (t½, min)Plasma Protein Binding (%)Permeability (Papp, 10⁻⁶ cm/s)
HYZ-001 R = H> 6085.25.3
HYZ-002 R = 4-Cl-Ph4592.110.8
HYZ-003 R = 4-F-Ph5290.58.7
HYZ-004 R = 4-MeO-Ph2595.812.1
HYZ-005 R = 2-pyridyl> 6078.43.2

Detailed Experimental Protocols

The following protocols are representative of standard industry practices for determining the in vitro ADME properties of novel chemical entities.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver microsomes, providing an indication of its hepatic clearance in vivo.

Methodology:

  • Preparation of Incubation Mixture: Rat or human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

  • Initiation of Reaction: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (cofactor).

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Analysis: The samples are centrifuged to pellet the precipitated protein, and the supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The peak area of the parent compound at each time point is used to calculate the percentage of the compound remaining. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to determine the in vitro half-life (t½).

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used. The device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.

  • Sample Preparation: The test compound is added to plasma (human, rat, or other species of interest) at a defined concentration.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and buffer is added to the other chamber. The device is then incubated, typically with shaking, at 37°C for a specified period (e.g., 4-6 hours) to allow for equilibrium to be reached.

  • Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated using the following formula: % Bound = [ (Plasma Concentration - Buffer Concentration) / Plasma Concentration ] * 100

Permeability Assay (Caco-2)

Objective: To assess the potential for a compound to be absorbed across the intestinal epithelium by measuring its transport across a monolayer of Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that forms tight junctions, mimicking the intestinal barrier.

  • Assay Initiation: The test compound is added to the apical (AP) side of the cell monolayer (to measure AP to basolateral (BL) permeability, representing absorption) or the basolateral side (to measure BL to AP permeability, representing efflux).

  • Sample Collection: At specified time intervals, samples are taken from the receiver compartment (BL for absorption, AP for efflux).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizing the In Vitro ADME Workflow

The following diagram illustrates the typical workflow for the in vitro ADME screening of new chemical entities.

ADME_Workflow cluster_screening In Vitro ADME Screening Compound_Library Compound Library Metabolic_Stability Metabolic Stability (Microsomes) Compound_Library->Metabolic_Stability Permeability Permeability (Caco-2) Compound_Library->Permeability Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Compound_Library->Protein_Binding Data_Analysis Data Analysis & Prioritization Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Protein_Binding->Data_Analysis Lead_Candidates Lead Candidates Data_Analysis->Lead_Candidates

Caption: A generalized workflow for in vitro ADME screening of chemical compounds.

A Comparative Guide to the Bioisosteric Replacement of the Hydrazine Group in 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of bioactive molecules is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing lead compounds. This guide provides a comprehensive comparison of potential bioisosteric replacements for the hydrazine moiety in 5-Hydrazinyl-2-methoxypyridine, a versatile scaffold in medicinal chemistry. The hydrazine group, while a useful synthetic handle and pharmacophoric element, can be associated with metabolic instability and potential toxicity, making its replacement a key consideration in drug development.

Introduction to this compound and the Rationale for Hydrazine Replacement

This compound is a substituted pyridine derivative with functional groups that allow for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1] The hydrazine group (-NHNH₂) is a potent nucleophile and can participate in the formation of hydrazones, which are present in numerous biologically active compounds. The potential mechanism of action for related hydrazinyl compounds involves scavenging free radicals and inhibiting the production of pro-inflammatory cytokines through the inhibition of NF-κB activation.[1]

However, the hydrazine group is also a "structural alert," as it can be prone to metabolic oxidation, leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions. This has prompted researchers to explore bioisosteric replacements that mimic the desirable properties of the hydrazine group while mitigating its potential liabilities.

Proposed Bioisosteric Replacements for the Hydrazine Group

Based on established principles of bioisosterism and literature precedents for the replacement of related functional groups like anilines and acylhydrazones, several potential bioisosteres for the hydrazine group in this compound are proposed and compared below.

Data Presentation: Comparative Analysis of Bioisosteres

The following table summarizes the key properties of the hydrazine group and its potential bioisosteric replacements.

Functional Group Structure Physicochemical Properties Predicted Biological Profile Representative Literature
Hydrazine -NHNH₂Size: SmallShape: FlexiblepKa: ~8.1H-Bonding: Donor (2) / Acceptor (2)LogP: LowMetabolic Stability: Prone to oxidationReactive Metabolites: Potential for formationActivity: Can be crucial for binding[1]
Amino -NH₂Size: Smaller than hydrazineShape: PlanarpKa: ~4-5 (aryl amines)H-Bonding: Donor (2) / Acceptor (1)LogP: LowMetabolic Stability: Can be more stable than hydrazineReactive Metabolites: Still a potential concernActivity: Often retains activity[2][3]
Hydroxyl -OHSize: Smaller than hydrazineShape: BentpKa: ~10 (phenols)H-Bonding: Donor (1) / Acceptor (2)LogP: LowMetabolic Stability: Generally stableReactive Metabolites: Low potentialActivity: May or may not retain activity, depends on H-bonding interactions[2][3]
1,2,3-Triazole A five-membered ringSize: Larger than hydrazineShape: Planar, rigidpKa: ~9.3H-Bonding: Acceptor (3)LogP: ModerateMetabolic Stability: HighReactive Metabolites: Low potentialActivity: Can mimic the H-bonding and vectoral properties of hydrazones[4]
Bicyclo[1.1.1] pentylamine A saturated bicyclic amineSize: Larger than hydrazineShape: Rigid, 3DpKa: Higher than anilineH-Bonding: Donor (2) / Acceptor (1)LogP: ModerateMetabolic Stability: HighReactive Metabolites: Low potentialActivity: Can serve as a metabolically robust aniline/hydrazine bioisostere[5]
1-Aminonorbornane A saturated bicyclic amineSize: Larger than hydrazineShape: Rigid, 3DpKa: Higher than anilineH-Bonding: Donor (2) / Acceptor (1)LogP: ModerateMetabolic Stability: HighReactive Metabolites: Low potentialActivity: Offers similar spatial occupancy to anilines with improved metabolic stability[6]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and representative bioisosteric analogs are provided below.

Protocol 1: Synthesis of 5-Amino-2-methoxypyridine (A Key Intermediate and Bioisostere)

This protocol describes the synthesis of 5-Amino-2-methoxypyridine from 2-methoxy-5-nitropyridine via catalytic hydrogenation.

Materials:

  • 2-methoxy-5-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of 2-methoxy-5-nitropyridine (0.1 mol) in methanol, add 10% Pd/C (0.50 g).

  • Pressurize the reaction vessel with hydrogen gas to 0.01 MPa.

  • Stir the reaction mixture at room temperature for approximately 62 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to recover the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the residue with dichloroethane (2 x 75 g).

  • Wash the combined organic extracts with purified water.

  • Evaporate the solvent under reduced pressure to yield 5-amino-2-methoxypyridine as a slightly yellow oily liquid.[7]

Protocol 2: Synthesis of a 1,2,3-Triazole Bioisostere (Representative Example)

This protocol outlines a general procedure for the synthesis of a 1,2,3-triazole-substituted pyridine, adapted from the literature on acylhydrazone bioisosteres. This would typically involve the reaction of an azide with an alkyne (a "click" reaction).

Step 1: Synthesis of 5-Azido-2-methoxypyridine

  • Start with 5-amino-2-methoxypyridine.

  • Perform a diazotization reaction using sodium nitrite and an acid (e.g., HCl) at low temperature (0-5 °C).

  • React the resulting diazonium salt with sodium azide to yield 5-azido-2-methoxypyridine.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve 5-azido-2-methoxypyridine (1 equivalent) and a terminal alkyne (1 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate and sodium ascorbate, to catalyze the reaction.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by extracting the product into an organic solvent, washing with brine, and drying over a drying agent (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative.

Protocol 3: Synthesis of a Saturated Bicyclic Amine Bioisostere (Representative Example: 1-Aminonorbornane derivative)

This protocol is a conceptual adaptation based on photochemical methods for the synthesis of 1-aminonorbornanes.

Materials:

  • A suitable aminocyclopropane precursor

  • A visible light-active photocatalyst (e.g., an iridium or ruthenium complex)

  • A simple salt

  • A suitable solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the aminocyclopropane precursor and the photocatalyst in the chosen solvent.

  • Add the simple salt to the reaction mixture.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction for the formation of the 1-aminonorbornane product.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.[6]

Mandatory Visualizations

Logical Relationship of Bioisosteric Replacement

G cluster_classical Classical Bioisosteres cluster_non_classical Non-Classical Bioisosteres parent This compound amino Amino (-NH2) parent->amino Simpler, maintains H-bonding hydroxyl Hydroxyl (-OH) parent->hydroxyl Improves metabolic stability triazole 1,2,3-Triazole parent->triazole Rigid, metabolically stable bcp Bicyclo[1.1.1]pentylamine parent->bcp 3D scaffold, improved properties norbornane 1-Aminonorbornane parent->norbornane Saturated, metabolically robust

Caption: Bioisosteric replacement strategy for the hydrazine group.

Experimental Workflow for Synthesis and Evaluation

G cluster_evaluation Biological Evaluation start 5-Amino-2-methoxypyridine synthesis Synthesis of Bioisosteric Analog start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Assays (e.g., NF-κB inhibition) purification->in_vitro adme ADME/Tox Profiling (e.g., metabolic stability) purification->adme

References

Comparative Analysis of Kinase Inhibitory Activity of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] As bioisosteres of adenine, pyrazolopyridines can effectively compete with ATP for binding to the kinase active site, a critical mechanism for their inhibitory function.[3][4] This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolopyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of selected pyrazolopyrimidine derivatives against a panel of protein kinases. This data, compiled from various studies, highlights the potency and selectivity profiles of these compounds and serves as a valuable resource for structure-activity relationship (SAR) analysis.

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
eCF506SRC<1Dasatinib-[5][6]
8d SRC---[5]
9d SRC---[5]
11a SRC---[5]
10 BTK-Ibrutinib (3)7.95[3][7]
50 PI3Kα2.6--[3]
55 BRAF (V600E)17151 -[3]
55 VEGFR277951 -[3]
5a c-Met4.27Cabozantinib5.38[8]
5b c-Met7.95Cabozantinib5.38[8]
4 CDK2/cyclin A2240Roscovitine390[9]
6 HPK1<1.0 (Ki)--[10]
7 HPK1148--[10]
1b Haspin57--[11]
2c Haspin62--[11]
6 c-Src21,700Staurosporine600[12]
4 c-Src24,700Staurosporine600[12]

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. Below is a detailed protocol for a common luminescence-based kinase inhibition assay, the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test pyrazolopyrimidine compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 10 mM). Include DMSO-only (vehicle) and positive control inhibitor wells.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate at optimized concentrations.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Cover the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolopyridine kinase inhibitors.

SRC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Integrin Integrin Integrin->SRC FAK FAK SRC->FAK RAS RAS SRC->RAS STAT3 STAT3 SRC->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival RAS->Proliferation STAT3->Proliferation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->SRC

Caption: SRC Signaling Pathway Inhibition.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 Calcium Ca²⁺ Mobilization PLCG2->Calcium NFkB NF-κB Activation PLCG2->NFkB Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->BTK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK Signaling Pathway Inhibition.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT PI3K->PIP2 phosphorylates mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTOR->Growth Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->PI3K

Caption: PI3K/AKT/mTOR Pathway Inhibition.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT3->Invasion Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->cMet

Caption: c-Met Signaling Pathway Inhibition.

References

A Researcher's Guide to Validating the Mechanism of Action for 5-Hydrazinyl-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

This guide provides a comparative framework for validating the hypothesized mechanism of action of 5-Hydrazinyl-2-methoxypyridine derivatives. Due to limited publicly available data on this specific class of compounds, we will use the closely related analog, 5-Hydrazinyl-2-methoxyphenol, as a case study. This analog is suggested to possess anti-inflammatory and antioxidant properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and scavenging of free radicals.[1]

This document outlines the necessary experimental protocols to test these hypotheses, presents comparative data from established alternative compounds, and provides visual workflows and pathway diagrams to guide the research process.

Proposed Mechanism of Action: A Dual Role in Anti-Inflammatory and Antioxidant Activity

The core hypothesis is that this compound derivatives, similar to their phenol analogs, may exert therapeutic effects by modulating key pathways involved in inflammation and oxidative stress. The primary proposed mechanisms are:

  • Inhibition of the NF-κB Signaling Pathway: By preventing the activation of NF-κB, these derivatives could downregulate the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.[1]

  • Antioxidant Activity: The hydrazinyl moiety suggests potential for radical scavenging, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

The following sections provide a roadmap for the experimental validation of these proposed mechanisms.

Comparative Data: Performance of Alternative Compounds

To contextualize the potential efficacy of this compound derivatives, it is essential to compare their performance against well-characterized inhibitors and antioxidants. The following tables summarize the inhibitory concentrations (IC₅₀) of several standard compounds in relevant assays.

Table 1: Comparative IC₅₀ Values for NF-κB Pathway Inhibitors

CompoundAssay TypeCell LineStimulantIC₅₀Reference(s)
BAY 11-7082IKKβ InhibitionN/AN/A10 µM[2]
MG-132Proteasome InhibitionME180TNF-α0.3 µM
CurcuminNF-κB InhibitionVariousVarious5-20 µM
QuercetinNF-κB InhibitionCanine PBMCsE. coli<25 µg/mL
ParthenolideIKK InhibitionVariousVarious5 µM
Caffeic acid phenethyl ester (CAPE)NF-κB InhibitionRAW 264.7LPS2 µM

Note: IC₅₀ values can vary significantly based on the specific experimental conditions, including cell line, stimulus, and assay format.

Table 2: Comparative Antioxidant Activity of Standard Compounds

CompoundAssayIC₅₀ / TEAC ValueReference(s)
TroloxDPPH~45 µM
Ascorbic Acid (Vitamin C)DPPH~25-50 µM
Gallic AcidABTS3.21-4.73 mol TE/mol
BHT (Butylated hydroxytoluene)DPPH25-393 µM
BHA (Butylated hydroxyanisole)DPPH~15-30 µM
EugenolDPPH~10-30 µM

Note: TEAC (Trolox Equivalent Antioxidant Capacity) values represent the antioxidant capacity relative to Trolox. IC₅₀ values for antioxidant assays are also highly dependent on reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of the mechanism of action. Below are protocols for key experiments.

Protocol 1: NF-κB Inhibition - Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compound (this compound derivative).

  • NF-κB activator (e.g., TNF-α or Lipopolysaccharide (LPS)).

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the IC₅₀ value of the test compound.

Protocol 2: Antioxidant Capacity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

  • Test compound (this compound derivative) dissolved in methanol.

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid).

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding complex biological pathways and experimental designs. The following have been generated using the DOT language for Graphviz.

G Proposed Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates IkB_p50_p65 IκBα-p50/p65 (Inactive Complex) IKK_Complex->IkB_p50_p65 targets p50_p65_nucleus p50/p65 (Active) p50_p65 NF-κB (p50/p65) p50_p65->p50_p65_nucleus translocates IkB_p50_p65->IkB degrades IkB_p50_p65->p50_p65 releases Test_Compound This compound Derivative Test_Compound->IKK_Complex inhibits? Test_Compound->p50_p65 inhibits translocation? DNA DNA p50_p65_nucleus->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Gene_Transcription

Caption: Proposed NF-κB signaling pathway and potential points of inhibition.

G Experimental Workflow for Mechanism Validation cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_analysis Data Analysis and Conclusion Hypothesis Compound exhibits anti-inflammatory and antioxidant activity. Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Hypothesis->Antioxidant_Assays Cell_Viability Cell Viability Assay (MTT) Hypothesis->Cell_Viability Data_Analysis Calculate IC50 Values Compare with Alternatives Antioxidant_Assays->Data_Analysis NFkB_Assay NF-κB Reporter Assay Cell_Viability->NFkB_Assay Determine non-toxic dose Western_Blot Western Blot (p-IκBα, p-p65) NFkB_Assay->Western_Blot Confirm pathway inhibition Cytokine_Measurement Cytokine Measurement (ELISA for TNF-α, IL-6) Western_Blot->Cytokine_Measurement Confirm downstream effects Cytokine_Measurement->Data_Analysis Conclusion Validate or Refute Mechanism of Action Data_Analysis->Conclusion

Caption: General workflow for validating the proposed mechanism of action.

References

Assessing the Selectivity of Enzyme Inhibitors Derived from Quercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a flavonoid ubiquitously found in plants, has garnered significant attention as a scaffold for the development of enzyme inhibitors, particularly targeting protein kinases. Its inherent biological activity and chemical structure make it a promising starting point for the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of quercetin and its derivatives as kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.

Comparative Selectivity of Quercetin and Its Derivatives

Quercetin and its derivatives exhibit a broad spectrum of inhibitory activity against various protein kinases. The selectivity of these compounds is a critical factor in determining their therapeutic potential and minimizing off-target effects. Below is a summary of the inhibitory activities of quercetin and its key derivatives against a panel of kinases.

It is important to note that inhibitory concentrations can vary between different studies due to variations in assay conditions, such as ATP concentration. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay.[1]

CompoundTarget KinaseIC50 / % InhibitionComments
Quercetin PI3Kγ3.8 µM
IKKα11 µMWeaker effect compared to other kinases.[2]
IKKβ4 µM
MEK-1-Binds to the activation loop adjacent to the ATP-binding pocket.[2]
Cytosolic PKC (from HL-60 cells)~30.9 µM[3]
Membrane TPK (from HL-60 cells)~20.1 µM[3]
ABL1>80% inhibition @ 2 µMPart of a broad panel screening.[4]
Aurora-A, -B, -C>80% inhibition @ 2 µMInvolved in mitotic processes.[4]
CLK1>80% inhibition @ 2 µM
FLT3>80% inhibition @ 2 µM
JAK3>80% inhibition @ 2 µM
MET>80% inhibition @ 2 µM
NEK4, NEK9>80% inhibition @ 2 µM
PAK3>80% inhibition @ 2 µM
PIM1>80% inhibition @ 2 µM
RET>80% inhibition @ 2 µM
FGF-R2>80% inhibition @ 2 µM
PDGF-Rα, -Rβ>80% inhibition @ 2 µM
Isoquercitrin --Generally exhibits higher bioavailability compared to quercetin.[5]
Rutin --A common glycoside of quercetin.
Quercetin Schiff Base Derivatives CDK2 (against MCF-7 cells)35.49 - 39.7 µMA series of synthesized derivatives showed comparable IC50 values to quercetin (37.06 µM).[6]

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial for drug development. Here are detailed methodologies for key experiments cited in the evaluation of quercetin and its derivatives.

Kinase Activity and Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8][9]

Principle:

This assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus, to the kinase activity.[10]

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, and the appropriate kinase buffer.

    • Add the test compound (e.g., quercetin derivative) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) for baseline activity.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL for a 384-well plate.[9]

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[11]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[9]

    • Incubate at room temperature for 30-60 minutes to allow for the development of the luminescent signal.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is correlated to the amount of ADP produced.

    • The percentage of kinase inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Kinase Binding Assay

This assay measures the ability of a test compound to displace a known fluorescently labeled tracer from the ATP binding site of a kinase.

Principle:

The assay utilizes a kinase, a fluorescently labeled tracer that binds to the ATP pocket, and an antibody that recognizes the kinase. When the tracer is bound to the kinase, a high FRET (Fluorescence Resonance Energy Transfer) signal is generated. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Assay Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a pre-mixed solution of the kinase and a europium-labeled anti-tag antibody.

    • Add a fluorescently labeled tracer (e.g., Alexa Fluor® 647-labeled).

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12]

  • Signal Detection:

    • Measure the FRET signal using a suitable plate reader.

  • Data Analysis:

    • The decrease in the FRET signal is proportional to the ability of the test compound to displace the tracer.

    • IC50 values are determined by plotting the percentage of tracer displacement against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibitory effects of quercetin and its derivatives on kinases have significant implications for cellular signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical signaling cascades that are often dysregulated in cancer and are modulated by quercetin.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a hallmark of many cancers.[6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Quercetin Quercetin Quercetin->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quercetin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[14]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival regulates Quercetin Quercetin Quercetin->MEK inhibits

Caption: MAPK/ERK signaling pathway and a potential point of inhibition by quercetin.

Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow for assessing the selectivity of kinase inhibitors involves a multi-step process, from initial screening to detailed characterization.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Single-Dose Screening Single-Dose Screening Hit Identification Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Binding Assays Binding Assays Selectivity Profiling->Binding Assays Cell-Based Assays Cell-Based Assays Binding Assays->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

References

A Comparative Guide to the Synthesis of Substituted Hydrazinylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydrazinylpyridines are a critical class of compounds in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of pharmaceutical agents. The strategic introduction of the hydrazinyl moiety onto a pyridine scaffold can be achieved through several synthetic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prevalent methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic strategy.

Comparison of Synthetic Routes

The synthesis of substituted hydrazinylpyridines is predominantly achieved through three main strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and to a lesser extent, Minisci-type reactions. The choice of method is often dictated by the substitution pattern of the pyridine ring, the nature of the desired hydrazine substituent, and scalability requirements.

Key Synthetic Methodologies:
  • Nucleophilic Aromatic Substitution (SNAr): This is the most traditional and widely employed method, particularly for pyridines bearing an electron-withdrawing group and a good leaving group (typically a halide) at the 2- or 4-position. The reaction involves the direct displacement of the leaving group by hydrazine or a substituted hydrazine.[1][2][3][4][5]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between a halopyridine and a hydrazine derivative.[6][7][8][9][10] This method is particularly useful for less reactive halopyridines and offers a broad substrate scope.

  • Minisci-type Reaction: A radical-based approach for the functionalization of heteroaromatics.[11][12][13][14][15] While highly effective for introducing alkyl and acyl groups, its application for the direct introduction of a hydrazinyl group is less common but represents a potential area for methodology development.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative substituted hydrazinylpyridines via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Halopyridines with Hydrazine Hydrate

Starting MaterialProductReagents & ConditionsYield (%)Reference
2-Chloropyridine2-HydrazinopyridineHydrazine hydrate, 100 °C, 48 h78[16][17]
2-Chloropyridine2-HydrazinopyridineHydrazine hydrate, butan-1-ol, 100 °C, flow reactor95.8[16]
2,3-Dichloropyridine3-Chloro-2-hydrazinopyridineHydrazine hydrate, reflux, 4-8 h95-98[18]
2,3-Dichloropyridine3-Chloro-2-hydrazinopyridineHydrazine hydrate, N,N-dimethylpropanolamine, reflux95[19]
2-Chloro-3-nitropyridine2-Hydrazinyl-3-nitropyridineHydrazine hydrate, ethanolHigh[2]
2-Chloro-5-nitropyridine2-Hydrazinyl-5-nitropyridineHydrazine hydrate, ethanolHigh[2]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Starting MaterialHydrazine SourceCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineDi-tert-butyl hydrazodiformatePd₂(dba)₃ / XantphosCs₂CO₃Toluene8085[6]
2-ChloropyridineDi-tert-butyl hydrazodiformatePd₂(dba)₃ / XantphosCs₂CO₃Toluene8075[6]
5-Bromo-2-methylpyridineDi-tert-butyl hydrazodiformatePd₂(dba)₃ / XantphosCs₂CO₃Toluene8082[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridine via Nucleophilic Aromatic Substitution[16][17]

Materials:

  • 2-Chloropyridine

  • Hydrazine hydrate

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloropyridine (20 g, 0.176 mol) in hydrazine hydrate (200 mL), the reaction mixture is stirred for 48 hours at 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (5 x 500 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).

Protocol 2: Synthesis of Protected 2-Hydrazinylpyridine via Buchwald-Hartwig Amination[6]

Materials:

  • 2-Bromopyridine

  • Di-tert-butyl hydrazodiformate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and cesium carbonate (1.4 equiv).

  • Add a solution of 2-bromopyridine (1.0 equiv) and di-tert-butyl hydrazodiformate (1.2 equiv) in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the protected hydrazinylpyridine.

  • Deprotection can be achieved under mild acidic conditions.

Signaling Pathways and Experimental Workflows

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway Start Halopyridine + Hydrazine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Hydrazinylpyridine Intermediate->Product Elimination of Leaving Group Leaving_Group Halide Ion Intermediate->Leaving_Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord H₂N-NHR, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product ArylHalide Ar-X Hydrazine H₂N-NHR Product Ar-NH-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of substituted hydrazinylpyridines can be effectively achieved through several methodologies. Nucleophilic Aromatic Substitution remains a robust and economical choice for activated halopyridines, with high yields reported, especially in large-scale productions.[16][18] For more complex or less reactive substrates, the Buchwald-Hartwig amination offers a versatile and highly efficient alternative, allowing for the formation of protected hydrazinylpyridines under relatively mild conditions.[6] While the direct hydrazination of pyridines via a Minisci-type reaction is not as well-established, it presents an interesting avenue for future research in C-H functionalization. The selection of the optimal synthetic route will ultimately depend on the specific substrate, desired scale, and available resources. This guide provides the foundational information to make an informed decision for the synthesis of these valuable chemical entities.

References

Evaluating the Drug-Likeness of Novel Compounds from 5-Hydrazinyl-2-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is a critical step to mitigate late-stage failures and streamline the development pipeline. This guide provides a comparative evaluation of the drug-likeness of novel, representative compounds conceptually derived from 5-Hydrazinyl-2-methoxypyridine. The performance of these hypothetical compounds is compared against established pyrazole and pyridine derivatives, supported by computational data and standardized experimental protocols. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of two hypothetical compounds derived from this compound, designated as HMP-A (a pyrazolone derivative) and HMP-B (a hydrazone derivative), was evaluated against two classes of alternative compounds reported in recent literature: Pyrazolo[1,5-a]pyrimidines and Sulfonamide-Pyrazole hybrids. The evaluation is primarily based on Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability.[1][2] The parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).[3][4]

Compound ClassRepresentative CompoundMolecular Weight (Da)LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Violations
Hypothetical Pyridinyl-Pyrazolone HMP-A ~205~1.5140
Hypothetical Pyridinyl-Hydrazone HMP-B ~245~2.8240
Pyrazolo[1,5-a]pyrimidines Literature Benchmark 1< 500< 5≤ 5≤ 10Generally 0-1
Sulfonamide-Pyrazole Hybrids Literature Benchmark 2< 500< 5≤ 5≤ 10Generally 0-1

Note: The values for HMP-A and HMP-B are estimated based on their likely chemical structures. The benchmark compounds' values are generalized from findings in computational studies on similar derivatives.[5][6]

Experimental and Computational Protocols

The determination of drug-likeness parameters relies on a combination of computational and experimental methods. Below are the detailed protocols for the key analyses cited in this guide.

Protocol 1: In Silico Evaluation using Lipinski's Rule of Five

This computational method serves as an initial screening for potential oral drug candidates.[1]

  • Structure Generation: The 2D chemical structure of the compound of interest is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Property Calculation: The structure is imported into a computational software suite or online platform (e.g., SwissADME, Molinspiration) that calculates key physicochemical properties.[7]

    • Molecular Weight (MW): Calculated from the molecular formula. The target is ≤ 500 Da.[8]

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The target is ≤ 5.[3]

    • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds. The target is ≤ 5.[8]

    • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms. The target is ≤ 10.[8]

  • Rule Evaluation: The calculated properties are compared against the thresholds defined by Lipinski's Rule of Five. Compounds with zero or one violation are generally considered to have a higher probability of being orally bioavailable.[2]

Protocol 2: Computational ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict the pharmacokinetic and pharmacodynamic properties of a compound.[9]

  • Model Selection: A validated ADMET prediction software or server is chosen (e.g., ADMETlab 3.0, Discovery Studio).[9]

  • Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of the compound is provided as input.

  • Parameter Analysis: The software simulates the compound's interaction with various biological systems to predict properties such as:

    • Aqueous Solubility: Predicts solubility in water, impacting absorption.

    • Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound reaching the central nervous system.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions through inhibition of key metabolic enzymes.

    • Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

    • Toxicity: Screens for potential carcinogenic and mutagenic effects.

  • Data Interpretation: The output data is analyzed to identify potential liabilities. For example, poor predicted solubility or high predicted toxicity would be red flags for further development.

Visualizing Key Processes

To better illustrate the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

DrugLikenessWorkflow Start Novel Compound Synthesis (from this compound) InSilico In Silico Screening Start->InSilico Lipinski Lipinski's Rule of Five (MW, LogP, HBD, HBA) InSilico->Lipinski ADMET ADMET Prediction (Solubility, Permeability, Toxicity) InSilico->ADMET Decision Go/No-Go Decision Lipinski->Decision ADMET->Decision InVitro In Vitro Assays Solubility Kinetic Solubility Assay InVitro->Solubility Permeability PAMPA / Caco-2 Assay InVitro->Permeability Metabolism Microsomal Stability Assay InVitro->Metabolism Decision->InVitro If 'Go' KinaseSignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P HMP_Compound Pyridinyl-Pyrazolone Inhibitor (e.g., HMP-A) HMP_Compound->Receptor ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

References

Safety Operating Guide

Safe Disposal of 5-Hydrazinyl-2-methoxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 5-Hydrazinyl-2-methoxypyridine, a compound requiring careful handling due to its significant health and environmental hazards.

Researchers, scientists, and drug development professionals must adhere to strict disposal protocols to mitigate risks associated with this compound. This compound is classified as harmful if swallowed, toxic in contact with skin, fatal if inhaled, and may cause cancer.[1] It is also known to cause severe skin burns, eye damage, and may provoke an allergic skin reaction.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Key Hazard Information and Handling Precautions

Proper personal protective equipment (PPE) is mandatory when handling this compound. All operations involving this substance should be conducted in a well-ventilated area or a chemical fume hood.[1]

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1]Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Acute Toxicity (Dermal) Toxic in contact with skin.[1]Wear protective gloves and protective clothing.[1]
Acute Toxicity (Inhalation) Fatal if inhaled.[1]Use only outdoors or in a well-ventilated area. Wear respiratory protection.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]Wear protective gloves and protective clothing.[1]
Eye Damage/Irritation Causes serious eye damage.[1]Wear eye protection/face protection.[1]
Sensitization May cause an allergic skin reaction.[1]Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves.[1]
Carcinogenicity May cause cancer.[1]Work under a hood and do not inhale the substance/mixture.[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.

Step 1: Personal Protective Equipment (PPE) and a Safe Work Area Before beginning any waste collection, ensure you are wearing the appropriate PPE as detailed in the table above. All waste handling and consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Step 2: Waste Collection and Segregation

  • Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, leak-proof, and chemically compatible container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., "Toxic," "Corrosive," "Carcinogen," "Marine Pollutant").

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility has been verified. Store the waste container away from incompatible materials.

Step 3: Handling Spills During Collection In the event of a small spill within the fume hood:

  • Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Decontaminate the spill area as per your laboratory's standard operating procedures.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Final Disposal

  • Storage: Keep the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Professional Disposal: Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.[1]

Disposal Workflow

G A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Work in a Chemical Fume Hood A->B C Place Waste in a Labeled, Compatible Container B->C D Keep Container Securely Sealed C->D H Spill Occurs? C->H E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS or Licensed Waste Vendor E->F G Arrange for Pickup and Proper Disposal F->G I Small Spill: Absorb with Inert Material, Collect for Disposal H->I Yes J Large Spill: Evacuate & Call EHS H->J No I->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 5-Hydrazinyl-2-methoxypyridine. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]

Hazard Identification:

Hazard ClassificationCategoryGHS Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour[1]
Skin irritationCategory 2H315: Causes skin irritation[1]
Eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles/Chemical safety glasses and face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Appropriate chemical-resistant gloves.[2]Prevents skin contact which can cause irritation.[1]
Body Protection Flame retardant antistatic protective clothing, lab coat, or coveralls.[1]Protects against skin contact and potential fire hazards.
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in case of insufficient ventilation or for emergency situations.[2]Prevents inhalation of vapors that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Remove all sources of ignition from the handling area.[1]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[2]

  • Use only non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Keep away from heat and sources of ignition.[1]

  • Store locked up.[2]

Disposal Plan

1. Waste Collection:

  • Collect waste material in a labeled, sealed container.

  • Contaminated clothing should be changed immediately and handled as hazardous waste.[1]

2. Disposal Method:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

  • Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not allow the product to enter drains.[3]

Emergency Procedures

Emergency SituationProtocol
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area thoroughly with water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill Shut off all possible sources of ignition.[2] Wear appropriate PPE.[2] Absorb the spill with an inert material (e.g., sand, earth) and collect it into a labeled container for disposal.[3] Use non-sparking tools.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Don PPE prep2 Prepare Well-Ventilated Area prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handling1 Transfer Chemical prep3->handling1 Proceed with Caution handling2 Perform Experiment handling1->handling2 cleanup1 Clean Work Area handling2->cleanup1 Experiment Complete disp1 Collect Waste handling2->disp1 Generate Waste cleanup2 Store Chemical Properly cleanup1->cleanup2 disp2 Dispose via Approved Methods cleanup2->disp2 Empty/Expired Container disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.